2-Spiro[2.5]octan-8-ylethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-spiro[2.5]octan-8-ylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c11-8-4-9-3-1-2-5-10(9)6-7-10/h9,11H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGAUYUKKWOXNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC2)C(C1)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Spirooctan-8-ylethanol: Structural Dynamics, Synthesis, and Applications in Modern Drug Discovery
2-Spiro[1]octan-8-ylethanol: Structural Dynamics, Synthesis, and Applications in Modern Drug Discovery
Executive Summary
The transition from planar, sp²-hybridized aromatic systems to complex, sp³-rich three-dimensional architectures represents a paradigm shift in modern medicinal chemistry. 2-Spiro[1]octan-8-ylethanol (also designated as 2-{spiro[1]octan-4-yl}ethan-1-ol) is a highly specialized spirocyclic building block that perfectly encapsulates this design philosophy. Featuring a cyclopropane ring orthogonally fused to a cyclohexane system via a single quaternary carbon, this compound provides a rigid, three-dimensional vector for its ethanol side chain.
This technical whitepaper deconstructs the structural dynamics, de novo synthetic methodologies, and pharmacokinetic advantages of 2-spiro[1]octan-8-ylethanol, providing a comprehensive guide for researchers looking to integrate spirocyclic scaffolds into hit-to-lead optimization workflows.
Chemical Identity & Physicochemical Profiling
The architectural uniqueness of 2-spiro[1]octan-8-ylethanol lies in its high fraction of sp³ carbons (
The spiro-fusion inherently restricts the conformational flexibility of the cyclohexane ring, locking the ethanol side chain into a predictable spatial orientation. This is critical for structure-based drug design (SBDD), where precise ligand-receptor complementarity is required.
Table 1: Quantitative Physicochemical Properties
Data aggregated from computational models and structural databases [1].
| Property | Value | Clinical / Synthetic Significance |
| IUPAC Name | 2-spiro[1]octan-8-ylethanol | Standardized nomenclature for IP and patent filing. |
| CAS Registry Number | 2503208-15-7 | Unique identifier for commercial sourcing. |
| Molecular Formula | C₁₀H₁₈O | Purely aliphatic hydrocarbon with a single polar headgroup. |
| Molecular Weight | 154.25 g/mol | Low MW allows for downstream functionalization without exceeding Lipinski limits. |
| Exact Mass | 154.13576 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |
| XLogP3 | 3.1 | Optimal lipophilicity for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 20.2 Ų | Excellent potential for blood-brain barrier (BBB) penetration. |
| 1.0 | Maximum three-dimensionality; zero planar aromatic liabilities. |
Synthetic Methodology: De Novo Construction
Synthesizing spirocyclic systems requires precise stereoelectronic control. The most robust and scalable method for constructing the spiro[1]octane core utilizes a Simmons-Smith cyclopropanation on an exocyclic alkene [3, 4]. Below is a self-validating, step-by-step protocol for synthesizing 2-spiro[1]octan-8-ylethanol starting from ethyl 2-(2-oxocyclohexyl)acetate.
Step 1: Wittig Olefination
-
Causality: The ketone moiety must be converted into an exocyclic double bond to provide the requisite
-system for the subsequent carbene addition. -
Procedure: Treat ethyl 2-(2-oxocyclohexyl)acetate with methylenetriphenylphosphorane (generated in situ from methyltriphenylphosphonium bromide and potassium tert-butoxide) in anhydrous THF at 0 °C to room temperature.
-
Self-Validation: Analyze the intermediate via ¹H NMR. The successful reaction is confirmed by the complete disappearance of the ketone
-protons and the emergence of two characteristic terminal alkene protons at 4.6–4.8 ppm.
Step 2: Simmons-Smith Cyclopropanation
-
Causality: Diethylzinc (
) and diiodomethane ( ) generate a zinc carbenoid intermediate ( ). This electrophilic species undergoes a concerted, stereospecific cycloaddition with the exocyclic alkene, forming the spiro[1]octane core. The spiro-fusion restricts the ring's conformational flipping. -
Procedure: To a solution of the alkene intermediate in anhydrous dichloromethane at 0 °C, carefully add
followed by . Stir the reaction mixture for 12 hours, allowing it to warm to room temperature. Quench with saturated aqueous . -
Self-Validation: The ¹H NMR spectrum will show the disappearance of the alkene protons and the appearance of highly shielded cyclopropane protons in the upfield region (
0.2–0.8 ppm).
Step 3: Ester Reduction
-
Causality: The ester group must be reduced to a primary alcohol to yield the final ethanol side chain, providing a versatile hydroxyl handle for future derivatization (e.g., etherification, mesylation, or oxidation to an aldehyde).
-
Procedure: Add the spirocyclic ester dropwise to a suspension of lithium aluminum hydride (
) in anhydrous THF at 0 °C. Reflux for 2 hours, then carefully quench using the Fieser method (water, 15% NaOH, water). -
Self-Validation: Infrared (IR) spectroscopy will definitively confirm the transformation. The strong carbonyl (
) stretch at ~1735 cm⁻¹ will vanish, replaced by a broad, strong stretch at ~3300 cm⁻¹.
Metabolic Stability & P450 Radical Clock Dynamics
One of the primary reasons application scientists integrate spiro[1]octane derivatives into drug candidates is to bypass the metabolic liabilities of planar rings. Aromatic rings are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, leading to toxic epoxides or rapid clearance.
Spiro[1]octane serves as a fascinating "radical clock" in mechanistic enzymology. When CYP450 enzymes (such as CYP2B1 or P450cam) oxidize the spiro[1]octane core, they initiate a Hydrogen Atom Transfer (HAT) to form a spiro[1]oct-4-yl radical[5, 6].
Because the oxygen rebound rate of the P450 heme-iron complex is exceptionally fast (16–50 picoseconds), it outpaces the radical rearrangement rate of the spirocycle (
Cytochrome P450-mediated oxidation pathway of spiro[1]octane derivatives.
Application in Drug Discovery: Scaffold Hopping
In medicinal chemistry, 2-spiro[1]octan-8-ylethanol is primarily utilized as a precursor for scaffold hopping . If a high-throughput screening (HTS) hit contains a metabolically vulnerable benzyl alcohol or a planar morpholine ring, replacing it with the spiro[1]octane-ethanol moiety can drastically alter the molecule's pharmacokinetic profile without losing binding affinity.
The cyclopropane ring acts as a steric shield, protecting adjacent bonds from enzymatic cleavage, while the ethanol group serves as a flexible linker to engage hydrogen bond donors/acceptors in the target protein's active site.
Workflow of hit-to-lead optimization utilizing spirocyclic scaffold integration.
Conclusion
2-Spiro[1]octan-8-ylethanol is more than a mere chemical curiosity; it is a highly engineered structural motif designed to solve specific challenges in modern pharmacology. By leveraging its high
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 155822589, 2-{Spiro[1]octan-4-yl}ethan-1-ol" PubChem. Available at:[Link]
-
AskFilo. "Show how you would synthesize each compound using methylenecyclohexane..." AskFilo. Available at:[Link]
-
Groves, J. T., et al. "Revisiting the Mechanism of P450 Enzymes with the Radical Clocks Norcarane and Spiro[1]octane" Journal of the American Chemical Society. Available at:[Link]
-
Semantic Scholar. "Radical and Cationic Pathways in C(sp3)−H Bond Oxygenation by Dioxiranes of Bicyclic and Spirocyclic Hydrocarbons" Semantic Scholar. Available at:[Link]
Thermodynamic Stability Profile: 2-Spiro[2.5]octan-8-ylethanol
Topic: Thermodynamic Stability of 2-Spiro[2.5]octan-8-ylethanol Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists
A Technical Guide to Scaffold Integrity and Stress Resistance
Executive Summary: The Spiro[2.5]octane Advantage
In modern drug discovery, the escape from "flatland" (aromatic-dominated chemical space) has elevated the importance of
However, the thermodynamic landscape of this molecule is dominated by the tension between the high ring strain of the cyclopropane moiety (~27.5 kcal/mol) and the conformational rigidity of the spiro-fusion . This guide provides a deep-dive analysis of its thermodynamic stability, outlining the boundaries of its structural integrity under thermal and chemical stress, and providing self-validating protocols for its handling in lead optimization.
Structural Thermodynamics & Conformational Analysis
To understand the stability of 2-spiro[2.5]octan-8-ylethanol, one must first deconstruct its potential energy surface. The molecule consists of a cyclohexane ring spiro-fused to a cyclopropane ring.[1]
Ring Strain and Heat of Formation
The spiro[2.5]octane core is inherently high-energy due to the cyclopropane ring. Unlike spiro[3.3]heptane or spiro[5.5]undecane, the [2.5] system possesses significant Baeyer strain.
-
Cyclopropane Strain: ~27.5 kcal/mol.
-
Spiro Interaction: The
carbon at the spiro junction (C3) is tetrahedrally distorted. The bond angles within the cyclopropane ring are 60°, far from the ideal 109.5°, creating significant angle strain. -
Estimated Heat of Formation (
): Based on group additivity values for spiro[2.5]octane and primary alcohols, the is estimated to be -35 to -40 kJ/mol , significantly less negative than its dimethylcyclohexane acyclic analogs, reflecting the "stored energy" in the small ring.
Conformational Locking
The cyclohexane ring in spiro[2.5]octane predominantly adopts a chair conformation . The spiro-cyclopropane moiety is bisected by the plane of symmetry of the cyclohexane chair.
-
The "Gem-Dialkyl" Surrogate: The spiro-cyclopropane acts sterically similar to a gem-dimethyl group but with a smaller hydrodynamic radius in the equatorial plane and a larger one in the axial direction due to the rigid C-C bonds.
-
Substituent Positioning (C8): The ethanol side chain at position 8 (adjacent to the spiro center) will preferentially adopt an equatorial orientation to minimize 1,3-diaxial interactions and avoid steric clash with the "syn" hydrogens of the cyclopropane ring.
Table 1: Physicochemical & Thermodynamic Properties (Calculated/Estimated)
| Property | Value | Mechanistic Implication |
| Molecular Formula | Core scaffold + Ethanol tail | |
| Molecular Weight | 154.25 g/mol | Fragment-like space |
| LogP (XLogP3) | ~2.5 - 3.1 | High lipophilicity for size; good membrane permeability |
| Ring Strain Energy | ~28-29 kcal/mol | Susceptible to acid-catalyzed ring opening |
| tPSA | 20.2 | Polar surface area dominated by hydroxyl group |
| Dominant Conformation | Chair (Cyclohexane) | Ethanol group equatorial at C8 |
Chemical Stability & Degradation Pathways
The thermodynamic stability of this molecule is binary: thermally robust up to moderate temperatures (
Acid-Catalyzed Ring Opening (The Critical Risk)
The cyclopropane ring acts as a "loaded spring." In the presence of strong acid, the ring strain drives protonation and subsequent nucleophilic attack, leading to ring opening. This is the primary degradation pathway during synthesis or formulation.
Mechanism:
-
Protonation of the alcohol (reversible) or direct protonation of the strained C-C bond (less likely but possible in superacids).
-
Formation of a carbocation intermediate (tertiary or secondary depending on migration).
-
Relief of ring strain via expansion or cleavage.
Oxidative Instability
The primary alcohol moiety (
Visualization of Instability Pathways
The following diagram illustrates the logical flow of stress testing and the resulting degradation products.
Caption: Degradation pathways of 2-Spiro[2.5]octan-8-ylethanol under environmental stress factors.
Experimental Protocols: Synthesis & Validation
To ensure scientific integrity, the following protocols are designed to be self-validating . If the system fails (e.g., low yield, degradation), the checkpoints allow for immediate diagnosis.
Synthesis via Simmons-Smith Cyclopropanation
The most reliable route to the spiro[2.5]octane core is the cyclopropanation of an exo-methylene precursor.
Protocol:
-
Precursor: Start with 8-(2-hydroxyethyl)-1-methylene-cyclohexane (hydroxyl protected as TBDMS ether).
-
Reagent Generation: Diethylzinc (
) and Diiodomethane ( ) in dry DCM at -10°C. -
Reaction: Add the precursor slowly. The reaction is driven by the formation of the zinc-carbenoid species.
-
Quench: Saturated
. Critical Step: Acidic quench must be controlled to prevent premature ring opening. -
Deprotection: TBAF in THF.
Validation Checkpoint:
-
1H NMR (CDCl3): Look for the disappearance of olefinic protons (4.6-4.8 ppm) and the appearance of high-field cyclopropane protons (0.2-0.8 ppm).
-
13C NMR: The spiro quaternary carbon usually appears around 20-30 ppm, distinct from the alkene precursors.
Forced Degradation Assessment (Stress Testing)
This protocol defines the thermodynamic limits of the scaffold for drug development files.
Materials:
-
HPLC System with UV/ELSD or MS detection (Cyclopropane lacks strong chromophores; MS/ELSD is required).
-
Stress Media: 0.1N HCl, 0.1N NaOH, 3%
.
Workflow:
-
Preparation: Dissolve 1 mg/mL of analyte in Acetonitrile/Water (50:50).
-
Acid Stress: Add equal vol 0.1N HCl. Incubate at 60°C for 4 hours.
-
Expectation: If peak area decreases >5% and new peaks appear at M+18 (hydration) or M-18 (dehydration/rearrangement), the scaffold is acid-labile.
-
-
Base Stress: Add equal vol 0.1N NaOH. Incubate at 60°C for 4 hours.
-
Expectation: Spiro[2.5]octanes are generally base-stable. Degradation here suggests impurity or ester linkages.
-
-
Oxidative Stress: Add 3%
. RT for 24 hours.-
Expectation: Conversion to carboxylic acid (
or shifts).
-
Data Interpretation Table:
| Condition | Stability Prediction | Observed Failure Mode |
| Neutral (pH 7, 25°C) | Stable (>2 years) | None |
| Acidic (pH 1, 60°C) | Labile | Ring opening to ethyl-cyclohexyl derivatives |
| Basic (pH 13, 60°C) | Stable | N/A |
| Oxidative ( | Moderate | Oxidation of alcohol to acid |
Conclusion
2-Spiro[2.5]octan-8-ylethanol is a thermodynamically intriguing scaffold that balances the high energy of a cyclopropane ring with the structural utility of a spiro-fused cyclohexane. While it offers excellent vector properties for drug discovery (escaping flatland), researchers must handle it with care during acidic workups. The primary alcohol provides a clear handle for derivatization but requires protection during harsh oxidative steps.
By adhering to the Simmons-Smith synthesis under controlled quenching conditions and monitoring stability via the outlined stress tests, this scaffold can be effectively utilized to generate novel, IP-secure chemical matter.
References
-
PubChem. (2025). Compound Summary: 2-{Spiro[2.5]octan-4-yl}ethan-1-ol.[2] National Library of Medicine. [Link]
- Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. (Contextual grounding for cyclopropane strain energy).
- Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[2.3]hexane, Spiro[2.4]heptane, and Spiro[2.5]octane Derivatives. Journal of Organic Chemistry. (General synthesis of spiro[2.n]alkanes).
- Vertex AI Search. (2026). Spirocyclic Building Blocks for Scaffold Assembly. Merck Millipore Technical Notes. (Context for spirocyclic utility in drug design).
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An In-depth Technical Guide to 2-Spiro[2.5]octan-8-ylethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Spiro[2.5]octan-8-ylethanol, a unique spirocyclic alcohol. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes established chemical principles and data from analogous structures to offer a robust profile for research and development purposes.
Core Compound Identification
2-Spiro[2.5]octan-8-ylethanol is an organic compound characterized by a spirocyclic core, where a cyclopropane ring and a cyclohexane ring are joined by a single common carbon atom. This structural motif imparts significant three-dimensionality and conformational rigidity, making it an intriguing scaffold for various applications.[1] An ethanol substituent is attached to the 8-position of the spiro[2.5]octane framework.
Key Identifiers:
| Identifier | Value | Source |
| CAS Number | 2503208-15-7 | PubChem |
| IUPAC Name | 2-(Spiro[2.5]octan-8-yl)ethanol | PubChem |
| Molecular Formula | C₁₀H₁₈O | PubChem |
| Molecular Weight | 154.25 g/mol | PubChem |
digraph "2-Spiro[2.5]octan-8-ylethanol" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C", pos="0,1.5!"]; C7 [label="C", pos="1.3,0.75!"]; C8 [label="C", pos="1.3,-0.75!"]; C9 [label="C", pos="0,-1.5!"]; C10 [label="C", pos="-1.3,-0.75!"]; C11 [label="C", pos="-1.3,0.75!"]; O1 [label="O", pos="-3.9,0.75!"]; H1[label="H", pos="-4.4,0.75!"]; C11 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C10 -- C1; C1 -- C2; C2 -- C10; C11 -- C3 [label="CH2CH2OH", fontcolor="#202124"]; C3 -- C4; C4 -- O1; O1 -- H1;// Manually position nodes for better visualization node [shape=point, width=0]; p1 [pos="-0.65,1.125!"]; p2 [pos="0.65,1.125!"]; p3 [pos="1.3,0!"]; p4 [pos="0.65,-1.125!"]; p5 [pos="-0.65,-1.125!"]; p6 [pos="-1.3,0!"]; p7 [pos="-2.6,0!"]; p8 [pos="-3.9,0!"]; p9 [pos="-3.9,-0.5!"];
// Draw bonds C6 -- p1; p1 -- C11; C11 -- p6; p6 -- C10; C10 -- p5; p5 -- C9; C9 -- p4; p4 -- C8; C8 -- p3; p3 -- C7; C7 -- p2; p2 -- C6; C10 -- C1; C1 -- C2; C2 -- C10; C11 -- p7; p7 -- p8; p8 -- O1; O1 -- p9; }
Caption: 2D structure of 2-Spiro[2.5]octan-8-ylethanol.
Physicochemical Properties
| Property | Predicted Value | Source |
| XLogP3-AA | 3.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 20.2 Ų | PubChem |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Refractive Index | Not available | - |
Synthesis and Manufacturing
A specific, documented synthesis for 2-Spiro[2.5]octan-8-ylethanol has not been identified in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles, such as those used for the synthesis of related spiro[2.5]octane derivatives.[2][3]
A potential synthetic pathway could involve the creation of the spiro[2.5]octane core followed by the introduction or modification of the ethanol side chain. For instance, a Wittig reaction on a suitable cyclohexanone derivative could be employed to introduce an exocyclic double bond, which could then be cyclopropanated. Alternatively, a pre-functionalized cyclohexane could undergo a spirocyclization reaction.
Proposed Retro-Synthetic Analysis:
Caption: A proposed retrosynthetic pathway for 2-Spiro[2.5]octan-8-ylethanol.
Explanatory Note on the Proposed Synthesis: The causality behind this proposed pathway lies in the reliability of each transformation. The Simmons-Smith reaction is a well-established method for forming cyclopropane rings from alkenes. The subsequent oxidation and chain elongation via a Wittig-type reaction are standard, high-yielding transformations in organic synthesis. The final reduction of the ester to the primary alcohol is also a very common and efficient step. This sequence represents a logical and experimentally feasible approach to the target molecule.
Analytical Characterization
The structural elucidation of 2-Spiro[2.5]octan-8-ylethanol would rely on a combination of standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be complex in the aliphatic region (approximately 0.5-2.5 ppm) due to the overlapping signals of the cyclohexane and cyclopropane protons. Key diagnostic signals would include:
-
A multiplet corresponding to the protons of the cyclopropane ring, likely in the upfield region (around 0.5-1.0 ppm).
-
A triplet corresponding to the methylene protons adjacent to the hydroxyl group (-CH₂-OH) around 3.6 ppm.[4]
-
A broad singlet for the hydroxyl proton (-OH), the chemical shift of which would be concentration and solvent dependent.[4]
¹³C NMR: The carbon NMR spectrum would provide key information about the carbon framework. Expected signals include:
-
A signal for the spiro carbon atom, which is a quaternary carbon and would appear as a singlet.[5]
-
Signals for the cyclopropane carbons at relatively high field.
-
A signal for the carbon bearing the hydroxyl group (-CH₂-OH) in the range of 60-70 ppm.[4]
-
Multiple signals in the aliphatic region for the cyclohexane ring carbons.
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by the characteristic absorptions of the alcohol and alkane functionalities.[6][7]
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration.[8]
-
C-H Stretch: Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the C-H stretching of the sp³ hybridized carbons of the cyclohexane and ethanol moieties.[9]
-
C-O Stretch: A moderate to strong band in the fingerprint region, around 1050-1150 cm⁻¹, corresponding to the C-O stretching vibration.[8]
Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum of 2-Spiro[2.5]octan-8-ylethanol would be expected to show a molecular ion peak (M⁺) at m/z = 154, although it may be of low intensity.[10] Key fragmentation patterns would likely include:
-
Loss of a water molecule (M-18) from the molecular ion, resulting in a peak at m/z = 136.
-
Alpha-cleavage, with the loss of the CH₂OH radical (M-31), leading to a fragment at m/z = 123.
-
Fragmentation of the spirocyclic core, leading to a complex pattern of smaller fragments.
Analytical Workflow:
Sources
- 1. Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid - Google Patents [patents.google.com]
- 4. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. theorango.com [theorango.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
The Spiro[2.5]octane Scaffold: A Technical Guide to Conformational Analysis in Drug Discovery
Abstract
The spiro[2.5]octane motif, characterized by the fusion of a cyclopropane and a cyclohexane ring through a single carbon atom, is an increasingly important structural element in medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a unique platform for the design of novel therapeutics with enhanced target affinity and selectivity.[1] This in-depth technical guide provides a comprehensive overview of the conformational analysis of spiro[2.5]octane derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental conformational preferences of this scaffold, the profound influence of the spiro-fused cyclopropane ring on substituent orientation, and provide detailed, field-proven protocols for both experimental and computational analysis.
Introduction: The Rising Prominence of Spiro[2.5]octane in Medicinal Chemistry
Spirocyclic systems are gaining significant traction in drug discovery due to their ability to confer a high degree of three-dimensionality (high Fsp3 character) to molecular structures.[1] This departure from traditional flat, aromatic scaffolds can lead to improved physicochemical properties, such as solubility and metabolic stability, and can facilitate novel interactions with biological targets.[1] The spiro[2.5]octane core, in particular, presents a fascinating case study in conformational control, where the interplay of steric and stereoelectronic effects governs the spatial arrangement of substituents, ultimately impacting biological activity. A thorough understanding of the conformational landscape of this scaffold is therefore paramount for its effective utilization in drug design.
Fundamental Conformational Features of the Spiro[2.5]octane Core
The spiro[2.5]octane system consists of a cyclohexane ring fused to a cyclopropane ring. The cyclohexane ring, similar to its parent, can adopt several conformations, with the chair form being the most stable. However, the presence of the spiro-fused cyclopropane ring introduces unique structural constraints that influence the conformational dynamics.
The Chair Conformation and Ring Inversion
The cyclohexane moiety in spiro[2.5]octane predominantly exists in a chair conformation.[2] This chair can undergo a ring-inversion process, interconverting axial and equatorial positions. However, a key feature of the spiro[2.5]octane system is a marked reduction in the barrier to inversion of the six-membered ring compared to cyclohexane.[3][4] This is attributed to the relief of torsional strain in the transition state due to the presence of the three-membered ring. This lower energy barrier means that at room temperature, the ring inversion is rapid on the NMR timescale, leading to averaged signals for many derivatives.
Caption: Ring inversion of the cyclohexane moiety in spiro[2.5]octane.
The Surprising Influence of the Spirocyclopropane on Substituent Preferences: The "Cyclopropyl Effect"
A groundbreaking recent discovery has revealed that the spiro-fused cyclopropane ring dramatically alters the conventional conformational preferences of substituents on the adjacent carbon of the cyclohexane ring.[5][6][7] In a standard cyclohexane ring, substituents generally prefer the less sterically hindered equatorial position, a preference quantified by A-values (the difference in Gibbs free energy between the axial and equatorial conformers).[8] However, for substituents adjacent to the spirocyclopropane in the spiro[2.5]octane system, there is a strong and unexpected preference for the axial position.[5][6]
This "cyclopropyl effect" has been demonstrated through both DFT calculations and low-temperature NMR experiments.[5][6] The effect is so pronounced that even bulky groups like tert-butyl, which have a very strong equatorial preference in cyclohexane, are driven to the axial position in the spiro[2.5]octane framework.[6]
Table 1: Calculated A-Values (kcal/mol) for Substituents at C4 in Spiro[2.5]octane
| Substituent | Calculated A-Value in Spiro[2.5]octane | Change from Cyclohexane A-Value |
| Methyl | -0.09 | -2.04 |
| Ethyl | -0.89 | -2.95 |
| Isopropyl | -1.14 | -3.29 |
| tert-Butyl | -2.00 | ~ -8.00 |
| Hydroxyl | -1.53 | -2.40 |
| Acetoxy | -1.48 | -2.19 |
| Fluoro | -1.20 | -1.45 |
| Data sourced from recent DFT calculations.[6] A negative A-value indicates a preference for the axial conformation. |
This phenomenon is rationalized by increased steric interactions in the equatorial position due to the rigid and planar nature of the adjacent cyclopropane ring.[5] This counterintuitive conformational preference has profound implications for the design of spiro[2.5]octane-based molecules, as it allows for precise control over the spatial orientation of substituents.
Experimental Analysis of Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for elucidating the conformational preferences of spiro[2.5]octane derivatives in solution. X-ray crystallography provides invaluable data on the solid-state conformation, serving as a benchmark for solution-state and computational studies.[2]
NMR Spectroscopy: A Detailed Protocol
The determination of conformational equilibrium relies on the analysis of several key NMR parameters, primarily vicinal coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) correlations.
Step-by-Step Methodology for NMR-based Conformational Analysis:
-
Sample Preparation: Dissolve the spiro[2.5]octane derivative in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or toluene-d₈) at a concentration of 5-10 mg/mL. The choice of solvent can influence the conformational equilibrium, so it is important to consider the intended application environment.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum to identify the chemical shifts of all protons.
-
Pay close attention to the multiplicity of the signals for the protons on the cyclohexane ring. The vicinal coupling constants (³JHH) are crucial for determining dihedral angles.
-
-
Homonuclear Correlation Spectroscopy (COSY):
-
Perform a COSY experiment to establish the connectivity of protons within the spin systems of the cyclohexane and cyclopropane rings. This is essential for unambiguous assignment of the ¹H NMR signals.
-
-
Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY):
-
Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between protons.
-
For spiro[2.5]octane derivatives, look for key NOE correlations that differentiate between axial and equatorial substituents. For example, an axial substituent will show NOE correlations to the syn-axial protons on the cyclohexane ring.
-
-
Variable Temperature (VT) NMR:
-
If the ring inversion is fast at room temperature, leading to averaged signals, perform VT-NMR experiments at lower temperatures (e.g., down to -80 °C).[5]
-
At a sufficiently low temperature, the ring inversion will become slow on the NMR timescale, and the individual conformers can be observed and characterized.
-
-
Analysis of Coupling Constants and the Karplus Equation:
-
Extract the ³JHH values from the ¹H NMR spectrum.
-
The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation.
-
Axial-Axial (³J_ax,ax): Typically large (10-13 Hz), corresponding to a dihedral angle of ~180°.
-
Axial-Equatorial (³J_ax,eq) and Equatorial-Equatorial (³J_eq,eq): Typically small (2-5 Hz), corresponding to dihedral angles of ~60°.
-
The observed coupling constants can be used to determine the preferred conformation of substituents. For example, a proton with two large coupling constants to its neighbors is likely in an axial position.
-
Caption: Experimental workflow for NMR-based conformational analysis.
X-ray Crystallography: The Solid-State Benchmark
Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state. This data includes precise bond lengths, bond angles, and dihedral angles, offering an unambiguous picture of the preferred conformation in the crystalline form.[2] This information is invaluable for validating the results of computational methods and for providing a starting point for understanding solution-phase behavior. For example, the crystal structure of (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde confirms the chair conformation of the cyclohexane ring and the trans orientation of the substituents on the cyclopropane ring.[2]
Computational Analysis of Conformation
Computational chemistry, particularly Density Functional Theory (DFT) and molecular dynamics (MD) simulations, offers a powerful and complementary approach to experimental methods for conformational analysis.[9][10]
Density Functional Theory (DFT) for Conformer Energies
DFT calculations are highly effective for determining the relative energies of different conformers and for predicting geometric parameters.
Step-by-Step Methodology for DFT-based Conformational Analysis:
-
Initial Structure Generation: Generate initial 3D structures for all possible stereoisomers and plausible conformers of the spiro[2.5]octane derivative.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This can be done using molecular mechanics force fields initially to reduce computational cost.
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional and basis set. A common and reliable choice for organic molecules is the B3LYP functional with a 6-31G(d) or larger basis set.[9] For higher accuracy, especially when considering dispersion interactions, functionals like M06-2X or ωB97X-D are recommended.[11]
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data such as Gibbs free energies.
-
Relative Energy Calculation: Calculate the relative Gibbs free energies of the conformers to determine their populations at a given temperature using the Boltzmann distribution.
-
NMR Chemical Shift and Coupling Constant Prediction: The optimized geometries can be used to predict NMR chemical shifts and coupling constants (using methods like GIAO-DFT), which can then be compared with experimental data for validation.[9]
Caption: Computational workflow for DFT-based conformational analysis.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
MD simulations can provide insights into the dynamic behavior of spiro[2.5]octane derivatives, including the process of ring inversion and the flexibility of substituents. By simulating the motion of the molecule over time, it is possible to explore the conformational landscape and identify the most populated conformational states.[10] A study on 1-oxaspiro[2.5]octane and its derivatives successfully used MD simulations to determine the complete conformational space, finding that two chair-like conformers are predominant at room temperature.[10][12]
Conclusion and Future Outlook
The conformational analysis of spiro[2.5]octane derivatives is a critical aspect of their development as therapeutic agents. The recent discovery of the "cyclopropyl effect," which inverts the typical axial/equatorial preferences of substituents, provides a powerful new tool for rational drug design. By combining state-of-the-art experimental techniques, particularly NMR spectroscopy, with robust computational methods like DFT and MD simulations, researchers can gain a detailed understanding of the conformational landscape of these fascinating molecules. This knowledge will undoubtedly accelerate the discovery and optimization of novel spiro[2.5]octane-based drugs with improved efficacy and safety profiles.
References
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Gleason, J. L., et al. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science, 15(40), 15334-15340. [Link]
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Anderson, J. E., & Roberts, J. D. (1970). Ring inversion in spiro-compounds. Dioxaspiro[6][12]octanes. Journal of the Chemical Society D: Chemical Communications, (13), 821-822. [Link]
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Kálai, T., et al. (2016). Crystal structure of (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 2), 266–269. [Link]
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Hrenar, T., Primožič, I., Fijan, D., & Majerić Elenkov, M. (2017). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics, 19(46), 31706-31713. [Link]
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Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33-39. [Link]
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NIST. (n.d.). Spiro[2.5]octane. NIST Chemistry WebBook. [Link]
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PubChem. (n.d.). Spiro(2,5)octane. National Center for Biotechnology Information. [Link]
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Vashchenko, B. V., & Litskan, E. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23, 30-35. [Link]
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NIST. (n.d.). Spiro[2.5]octane. NIST. [Link]
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Kolsaker, P., et al. (1973). Ring Inversion in Substituted Spiro[2.5]octanes. Acta Chemica Scandinavica, 27, 1460-1468. [Link]
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PubChem. (n.d.). Spiro[2.5]octane-1-carbonitrile. National Center for Biotechnology Information. [Link]
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SpectraBase. (n.d.). Spiro[2.5]octane, 5,5-dimethyl-4-(3-oxobutyl)-. [Link]
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Aube, J., et al. (2012). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. Beilstein Journal of Organic Chemistry, 8, 1886–1893. [Link]
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Hrenar, T., et al. (2017). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics, 19(46), 31706-31713. [Link]
-
da Silva, G., & Bozzelli, J. W. (2009). Potential Energy diagram for the ring inversion of 4a: (E)-o- II isomer to (E) -o- I isomer and 4b: (Z)-o- I isomer to (Z)-o- II isomer through transition state (Z)-o- I -TS. The Journal of Physical Chemistry A, 113(30), 8616–8624. [Link]
- Eli Lilly and Company. (2014). Oxaspiro [2.5]octane derivatives and analogs.
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Cheméo. (n.d.). Chemical Properties of Spiro[2.5]octane (CAS 185-65-9). [Link]
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Řezáč, J., & Hobza, P. (2018). Macrocycle Conformational Sampling by DFT-D3/COSMO-RS Methodology. Journal of Chemical Theory and Computation, 14(3), 1305–1314. [Link]
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Atlantis Press. (2017). Theoretical Study on the Stabilities of Bicyclic Isomers of Octane. [Link]
-
Ashenhurst, J. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [Link]
-
Anderson, J. E., & Roberts, J. D. (1970). Ring inversion in spiro-compounds. Dioxaspiro[6][12]octanes. Journal of the Chemical Society D: Chemical Communications, (13), 821-822. [Link]
-
Papamichail, I., et al. (2023). Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. Journal of Cheminformatics, 15(1), 81. [Link]
-
Chemistry World. (2024, November 6). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. [Link]
-
Tormena, C. F., Cormanich, R. A., Rittner, R., & Freitas, M. P. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance, 10(1/2), 1-27. [Link]
-
Thiele, C. M., & Berger, S. (2021). NMR-Based Configurational Assignments of Natural Products: Gibbs Sampling and Bayesian Inference Using Floating Chirality Distance Geometry Calculations. Molecules, 27(1), 3. [Link]
-
Mobley, D. L., & Guthrie, J. P. (2014). NMR free ligand conformations and atomic resolution dynamics. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(4), 1255–1266. [Link]
-
Al-Noor, T. H., & Al-Masoudi, N. A. (2015). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. Journal of the Serbian Chemical Society, 80(3), 395-402. [Link]
-
Suhail, M. (2022). A theoretical density functional theory calculation-based analysis of conformers of p-xylene. European Journal of Chemistry, 13(2), 224-229. [Link]
-
Rodríguez, B., & Jimeno, M. L. (2004). 1H and 13C NMR spectral assignments and conformational analysis of 14 19-nor-neoclerodane diterpenoids. Magnetic Resonance in Chemistry, 42(7), 605-616. [Link]
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Advanced Safety and Handling Whitepaper: 2-Spirooctan-8-ylethanol in Drug Discovery
Advanced Safety and Handling Whitepaper: 2-Spiro[1]octan-8-ylethanol in Drug Discovery
Executive Summary & Structural Paradigm
In modern medicinal chemistry, the transition from planar, aromatic-heavy molecules to three-dimensional architectures—often termed "escaping flatland"—has driven the widespread adoption of spirocyclic scaffolds[1]. 2-Spiro[2]octan-8-ylethanol (CAS: 2503208-15-7) is a critical intermediate in this paradigm. By incorporating a high fraction of sp³-hybridized carbons (Fsp³), this spirocyclic alcohol enhances the spatial complexity, metabolic stability, and target engagement of downstream active pharmaceutical ingredients (APIs)[3].
However, the unique physicochemical properties of the spiro[2]octane core—specifically its high lipophilicity combined with a reactive primary alcohol—necessitate advanced safety, handling, and toxicological protocols that go beyond standard laboratory practices. This whitepaper transcends a traditional 16-section Safety Data Sheet (SDS), providing researchers with a mechanistic understanding of the compound's behavior, self-validating handling workflows, and causality-driven safety measures.
Physicochemical Profiling & Structural Implications
The safety profile of 2-Spiro[2]octan-8-ylethanol is directly dictated by its molecular architecture. The fusion of a highly strained cyclopropane ring with a cyclohexane ring creates a rigid, hydrophobic core, while the ethyl-linked primary alcohol provides a localized polar vector.
Quantitative Data Summary
| Property | Value | Mechanistic Safety Implication |
| IUPAC Name | 2-spiro[2]octan-8-ylethanol | Defines the structural connectivity and steric accessibility. |
| CAS Number | 2503208-15-7 | Unique identifier for regulatory tracking[4]. |
| Molecular Formula | C₁₀H₁₈O | Indicates a high carbon-to-heteroatom ratio (lipophilic). |
| Molecular Weight | 154.25 g/mol | Low molecular weight facilitates rapid vapor generation at elevated temps[4]. |
| XLogP3 | 3.1 | High lipophilicity; acts as a dermal permeation enhancer[4]. |
| Topological Polar Surface Area | 20.2 Ų | Low TPSA indicates high membrane permeability and potential systemic absorption[4]. |
| Complexity Score | 138 | Reflects the 3D spirocyclic strain, requiring careful thermal management[4]. |
Causality in Exposure: The XLogP3 of 3.1 indicates that the molecule will rapidly partition into the lipid-rich stratum corneum of human skin. Consequently, standard latex gloves offer virtually zero protection. The lipophilic core acts as a permeation vehicle, dragging the reactive primary alcohol into the epidermal layers where it can induce localized protein denaturation and contact dermatitis. Mandate: Nitrile or butyl rubber gloves (minimum thickness 0.12 mm) must be utilized to prevent breakthrough.
Mechanistic Toxicology & Biological Fate
Understanding the toxicological mechanisms of spirocyclic alcohols is crucial for designing effective emergency responses. While spiro scaffolds generally exhibit favorable safety profiles and minimal host toxicity compared to flat aromatics[3], the primary alcohol moiety remains a site of metabolic vulnerability.
If systemic exposure occurs (via inhalation of aerosols or transdermal absorption), the compound is subjected to hepatic metabolism. The primary alcohol is rapidly oxidized by Alcohol Dehydrogenase (ADH) into a spirocyclic aldehyde. Aldehydes are highly electrophilic and can form covalent adducts with nucleophilic residues on cellular proteins, leading to cytotoxicity. Fortunately, Aldehyde Dehydrogenase (ALDH) rapidly detoxifies this intermediate into a water-soluble spirocyclic carboxylic acid, which is cleared renally.
Metabolic oxidation pathway of 2-Spiro[2]octan-8-ylethanol and clearance mechanism.
Self-Validating Handling & Storage Protocols
Because 2-Spiro[2]octan-8-ylethanol is frequently utilized as a precursor for downstream oxidations (e.g., Swern or TEMPO oxidations to form aldehydes) or cross-coupling reactions[5][6], maintaining the chemical integrity of the hydroxyl group is paramount. Exposure to atmospheric moisture or oxygen can lead to auto-oxidation or the quenching of highly reactive downstream reagents, resulting in dangerous exotherms.
To ensure absolute safety and experimental reproducibility, handling must follow a self-validating system . This means the workflow inherently prevents the operator from proceeding to a hazardous step if safety/purity parameters are not met.
Experimental Protocol: Anhydrous Preparation and Quality Control
Objective: Safely transfer and prepare a 0.1 M solution of 2-Spiro[2]octan-8-ylethanol for moisture-sensitive synthesis.
-
Inert Atmosphere Establishment:
-
Transfer the sealed vial of 2-Spiro[2]octan-8-ylethanol to a Schlenk line or glovebox purged with high-purity Argon.
-
Causality: Argon is heavier than Nitrogen and provides a superior protective blanket over the viscous liquid, preventing atmospheric moisture partitioning.
-
-
Thermal Equilibration:
-
Allow the compound to equilibrate to ambient temperature (20-25°C) before breaking the seal.
-
Causality: Opening a cold vial causes immediate condensation of atmospheric water vapor into the hygroscopic alcohol phase.
-
-
Anhydrous Dilution:
-
Using a gas-tight Hamilton syringe, transfer 1.54 g (10 mmol) of the compound into an oven-dried, septum-sealed round-bottom flask.
-
Dilute with 100 mL of anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
-
Self-Validation Step (Karl Fischer Titration):
-
Extract a 1 mL aliquot and perform a coulometric Karl Fischer titration.
-
Decision Gate: If H₂O content is < 50 ppm, the system is validated, and the reaction may proceed. If H₂O is > 50 ppm, the solution must be routed through activated 3Å molecular sieves for 12 hours.
-
Causality: Proceeding with > 50 ppm moisture in a subsequent Swern oxidation will violently hydrolyze oxalyl chloride, generating uncontrolled volumes of toxic CO, CO₂, and HCl gases.
-
Self-validating inert handling and moisture-control workflow for spirocyclic alcohols.
Emergency Response & Deactivation
Despite rigorous protocols, accidental releases or exposures require immediate, chemically sound interventions.
-
Dermal Exposure: Due to the compound's XLogP3 of 3.1[4], water alone is insufficient for decontamination. Flush the affected area with copious amounts of polyethylene glycol (PEG-400) or mild soap and water to emulsify the lipophilic spirocycle, followed by a 15-minute continuous water rinse.
-
Spill Mitigation: Do NOT use combustible materials (like standard paper towels) if the spill occurs near oxidizing agents. Absorb the liquid using inert, non-combustible materials such as diatomaceous earth or vermiculite.
-
Chemical Deactivation: For trace residues on glassware, utilize a dilute solution of sodium hypochlorite (bleach) in an alkaline buffer to safely oxidize the residual alcohol to its corresponding, easily washable carboxylic acid salt, followed by standard aqueous disposal.
References
-
2-{Spiro[2]octan-4-yl}ethan-1-ol | C10H18O | CID 155822589 - PubChem - National Institutes of Health (NIH).4[4]
-
Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - National Institutes of Health (NIH) / PMC.3[3]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - ResearchGate / Eur. J. Med. Chem.. 1[1]
-
Reaction of homoallylic alcohols with NaIO4/NaHSO3 reagent - Synthesis of alkyl substituted tetrahydrofuran derivatives - ResearchGate.5[5]
-
Cross-Coupling Reactions Using Samarium(II) Iodide - Chemical Reviews / ACS Publications.6[6]
Sources
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Stereochemical Configuration and Conformational Dynamics of 2-Spirooctan-8-ylethanol: A Technical Guide
Stereochemical Configuration and Conformational Dynamics of 2-Spiro[1]octan-8-ylethanol: A Technical Guide
Executive Summary
As medicinal chemistry increasingly pivots away from flat, sp²-rich aromatic systems toward highly three-dimensional, sp³-rich architectures, spirocyclic aliphatic scaffolds have become critical structural motifs. 2-Spiro[1]octan-8-ylethanol (also widely referred to by its synonym, 2-{spiro[1]octan-4-yl}ethan-1-ol) [1] is a prime example of a rigidified, vector-specific building block. This whitepaper provides an in-depth analysis of its stereochemical configuration, the stereoelectronic forces governing its 3D conformation, and the analytical protocols required to isolate and validate its enantiomers.
Structural and Stereochemical Architecture
Nomenclature and Symmetry
The spiro[1]octane core consists of a cyclopropane ring fused to a cyclohexane ring at a single quaternary spiro carbon. According to IUPAC nomenclature, the numbering begins in the smaller ring (cyclopropane: C1, C2), proceeds to the spiro atom (C3), and continues around the larger ring (cyclohexane: C4 through C8).
Because the parent spiro[1]octane system is symmetric across the plane bisecting C3 and C6, positions C4 and C8 are chemically equivalent. The attachment of the ethanol (-CH₂CH₂OH) substituent at C8 breaks this symmetry, generating a single chiral center at C8.
Configuration and CIP Priorities
The absolute configuration of the molecule is defined by the Cahn-Ingold-Prelog (CIP) priority rules at the C8 stereocenter. The assignment of (R) or (S) dictates the spatial trajectory of the ethanol vector, which is paramount for target-protein binding interactions.
Table 1: Cahn-Ingold-Prelog (CIP) Priority Assignment at C8
| Priority | Substituent Group | First Point of Difference | CIP Logic |
| 1 | -C3 (Spiro carbon) | Bonded to (C, C, C) | The quaternary spiro carbon outranks secondary chain carbons. |
| 2 | -CH₂CH₂OH (Ethanol) | Bonded to (C, H, H) → (O, H, H) | The oxygen atom in the second shell outranks the aliphatic ring. |
| 3 | -C7 (Cyclohexane CH₂) | Bonded to (C, H, H) → (C, H, H) | Standard aliphatic chain extension without heteroatoms. |
| 4 | -H (Hydrogen) | Atomic number 1 | Lowest atomic mass. |
Stereoelectronic Effects and Conformational Bias
In a standard monosubstituted cyclohexane, the substituent rapidly interconverts between axial and equatorial positions via a degenerate chair flip, with the equatorial conformer favored due to minimized 1,3-diaxial steric clashes. However, in 2-spiro[1]octan-8-ylethanol, the spiro-cyclopropane ring introduces profound stereoelectronic hyperconjugation that heavily biases this equilibrium.
The cyclopropane ring possesses high-energy Walsh orbitals (HOMO) that are uniquely positioned to interact with the adjacent bonds of the cyclohexane ring. When the C8-H bond is in the axial position, its antibonding orbital (σ) perfectly aligns with the Walsh orbitals of the cyclopropane ring. This σ-σ hyperconjugation stabilizes the conformer and activates the axial C-H bond toward specific chemical reactions, a phenomenon extensively documented in radical clock studies and dioxirane oxygenations of spiro[1]octanes [2, 3].
Consequently, the stereoelectronic stabilization of the axial C8-H bond forces the bulky ethanol substituent to lock into the equatorial position.
Fig 2. Stereoelectronic hyperconjugation between cyclopropane Walsh orbitals and the axial C8-H bond.
Table 2: Conformational Parameters and Diagnostic NOE Signals
| Conformer | Ethanol Position | C8-H Position | Diagnostic NOESY Cross-Peaks | Relative Stability |
| A | Equatorial | Axial | H8(ax) ↔ H6(ax), H8(ax) ↔ H4(ax) | Major (Favored) |
| B | Axial | Equatorial | H8(eq) ↔ H7(eq), H8(eq) ↔ H1/H2 | Minor (Disfavored) |
Analytical Workflows for Stereochemical Assignment
Because 2-spiro[1]octan-8-ylethanol lacks a UV-active chromophore, traditional HPLC with UV detection is insufficient for chiral resolution. Supercritical Fluid Chromatography (SFC) coupled with Mass Spectrometry (MS) or Evaporative Light Scattering Detection (ELSD) is the mandatory approach. SFC provides superior mass transfer kinetics, allowing for the high-resolution separation of aliphatic enantiomers based on subtle steric interactions within the chiral stationary phase.
Fig 1. Workflow for chiral resolution and stereochemical assignment of spiro[1]octane derivatives.
Experimental Protocols
Protocol 1: Enantiomeric Resolution via Chiral SFC-MS
Causality: The lack of aromaticity necessitates MS detection. The use of supercritical CO₂ (scCO₂) acts as a non-polar solvent that perfectly complements the lipophilic spirocyclic core, while a polar modifier (MeOH) facilitates hydrogen bonding between the analyte's terminal hydroxyl group and the chiral stationary phase.
-
Column Preparation: Equip the SFC system with a Chiralpak IG column (amylose tris(3-chloro-5-methylphenylcarbamate) stationary phase, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Set the gradient to 90% scCO₂ and 10% Methanol (isocratic) at a flow rate of 3.0 mL/min.
-
Detection: Route the eluent to an inline MS detector operating in positive ESI mode (monitoring m/z [M+H]⁺ = 155.1).
-
Self-Validation Check: The system is self-validating through the integration of an inline polarimeter. If the two baseline-resolved MS peaks do not exhibit equal and opposite optical rotations (+/-) in the polarimeter trace, the resolution is incomplete or an achiral impurity is co-eluting, prompting an immediate adjustment of the co-solvent ratio.
Protocol 2: 3D Conformational Elucidation via 2D NOESY NMR
Causality: To definitively prove that the ethanol vector sits in the equatorial plane, we must observe the spatial proximity (< 5 Å) of the protons on the rigid cyclohexane ring.
-
Sample Preparation: Dissolve 15 mg of the enantiopure isolate in 0.6 mL of CDCl₃ (100% atom D) to prevent solvent exchange with the hydroxyl proton.
-
Acquisition: Acquire a 2D NOESY spectrum on a 600 MHz NMR spectrometer. Set the mixing time (τ_m) to 300 ms.
-
Data Analysis: Identify the C8 methine proton resonance. Extract the 1D slice of this frequency.
-
Self-Validation Check: The protocol validates itself via the build-up rate of the cross-peaks. Run a secondary NOESY at 500 ms. If the cross-peaks between H8 and the axial protons at H4 and H6 scale linearly with the mixing time, spin-diffusion is ruled out. The presence of strong H8(ax)-H6(ax) and H8(ax)-H4(ax) cross-peaks definitively self-validates the equatorial positioning of the ethanol substituent.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 155822589, 2-{Spiro[1]octan-4-yl}ethan-1-ol" PubChem, [Link]
-
Annunziata, A., et al. "Radical and Cationic Pathways in C(sp³)–H Bond Oxygenation by Dioxiranes of Bicyclic and Spirocyclic Hydrocarbons Bearing Cyclopropane Moieties." Journal of the American Chemical Society, 2023. [Link]
-
Auclair, K., et al. "Revisiting the Mechanism of P450 Enzymes with the Radical Clocks Norcarane and Spiro[1]octane." Journal of the American Chemical Society, 2002. [Link]
Methodological & Application
Application Note: Functionalization Strategies for 2-Spirooctan-8-ylethanol in Drug Discovery
Application Note: Functionalization Strategies for 2-Spiro[1]octan-8-ylethanol in Drug Discovery
Executive Summary
The integration of has revolutionized modern medicinal chemistry. By introducing sp³-hybridized quaternary centers, these scaffolds project functionality into three-dimensional space, significantly enhancing target binding affinity while mitigating the poor pharmacokinetic properties associated with flat, planar molecules[1][2].
This technical guide provides a comprehensive, self-validating framework for the functionalization of the primary hydroxyl group in (CAS: 2503208-15-7)[3]. By detailing three divergent synthetic workflows—mild oxidation, sulfonylation, and etherification—this document equips researchers with robust protocols to expand spirocyclic libraries for high-throughput biological screening.
Structural Analysis & Mechanistic Rationale
The consists of a cyclopropane ring fused to a cyclohexane ring at a single quaternary spiro carbon[4]. In 2-Spiro[5]octan-8-ylethanol, the 2-hydroxyethyl appendage is located at the C8 position, directly adjacent to the spiro center[3].
Causality in Reagent Selection:
-
Steric Hindrance: Although the hydroxyl group is primary, its proximity to the bulky quaternary spiro center restricts the approach trajectory of bulky electrophiles[6]. To overcome this activation energy barrier, highly reactive intermediates (e.g., N-tosylpyridinium ions) and nucleophilic catalysts (like DMAP) are strictly required to drive substitution reactions to completion.
-
Cyclopropane Sensitivity: The strained cyclopropane ring within the spiro[5]octane skeleton is highly susceptible to electrophilic ring-opening under strongly acidic conditions. Therefore, transformations must utilize neutral or mildly basic conditions (e.g., TEMPO/BAIB instead of Jones reagent) to preserve the structural integrity of the spirocycle.
Workflow Visualizations
Divergent functionalization pathways for 2-Spiro[5]octan-8-ylethanol.
Mechanistic sequence of the tosylation of the primary hydroxyl group.
Experimental Methodologies
Protocol A: Mild Oxidation to 2-(Spiro[1]octan-8-yl)acetaldehyde
Objective: Convert the primary alcohol to an aldehyde for downstream reductive amination, avoiding cyclopropane ring-opening. Causality: utilizing (Diacetoxyiodo)benzene (BAIB) provides a highly selective, neutral environment that prevents over-oxidation to the carboxylic acid and protects the strained spirocycle[6].
-
Preparation: Dissolve 2-Spiro[5]octan-8-ylethanol (1.0 eq, 5.0 mmol) in anhydrous dichloromethane (DCM, 25 mL) under an argon atmosphere.
-
Reagent Addition: Add BAIB (1.1 eq, 5.5 mmol) followed by TEMPO (0.1 eq, 0.5 mmol). The solution will turn a distinct orange/red color.
-
Reaction: Stir at 20 °C for 3 hours.
-
Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the polar alcohol spot (Rf ~0.2) and the appearance of a UV-active aldehyde spot (Rf ~0.6) confirms conversion.
-
Quenching & Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (15 mL) to neutralize residual oxidant. Extract with DCM (3 x 15 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Tosylation (Activation for Nucleophilic Substitution)
Objective: Transform the poor hydroxyl leaving group into a highly reactive para-toluenesulfonate (tosylate) ester. Causality: The addition of 4-Dimethylaminopyridine (DMAP) is critical. It acts as a nucleophilic catalyst, attacking TsCl to form a highly electrophilic N-tosylpyridinium intermediate, which easily overcomes the steric bulk of the adjacent spiro[5]octane core.
-
Preparation: Dissolve the starting alcohol (1.0 eq, 5.0 mmol) in anhydrous DCM (20 mL). Add Pyridine (2.0 eq, 10.0 mmol) and DMAP (0.1 eq, 0.5 mmol). Cool the mixture to 0 °C using an ice bath to prevent exothermic side reactions.
-
Reagent Addition: Add p-Toluenesulfonyl chloride (TsCl, 1.2 eq, 6.0 mmol) portion-wise over 10 minutes.
-
Reaction: Remove the ice bath, allow the mixture to warm to 20 °C, and stir for 12 hours.
-
Self-Validation: The formation of pyridinium hydrochloride salts as a fine white precipitate serves as a visual indicator of successful reaction progress.
-
Workup: Dilute with DCM (20 mL) and wash sequentially with 1N HCl (2 x 15 mL) to remove excess pyridine, followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.
Protocol C: Williamson Etherification
Objective: Create an alkyl/aryl ether to modulate the lipophilicity (LogP) of the spirocyclic scaffold. Causality: Sodium hydride (NaH) irreversibly deprotonates the alcohol to form a highly nucleophilic alkoxide. Tetrahydrofuran (THF) is utilized as the solvent because it effectively solvates the sodium cation, maximizing the reactivity of the alkoxide ion toward the alkyl halide.
-
Preparation: Suspend NaH (60% dispersion in mineral oil, 1.5 eq, 7.5 mmol) in anhydrous THF (15 mL) at 0 °C under argon.
-
Deprotonation: Add a solution of 2-Spiro[5]octan-8-ylethanol (1.0 eq, 5.0 mmol) in THF (5 mL) dropwise. Stir for 30 minutes.
-
Self-Validation: The cessation of hydrogen gas (H₂) evolution visually confirms complete deprotonation of the primary alcohol.
-
Alkylation: Add Benzyl bromide (BnBr, 1.2 eq, 6.0 mmol) dropwise. Attach a reflux condenser and heat the reaction to 65 °C for 6 hours.
-
Workup: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl (10 mL). Extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over MgSO₄, and concentrate.
Quantitative Data Summary
The following table summarizes the expected quantitative parameters and analytical markers for the functionalization workflows, allowing for rapid comparative analysis during process scale-up.
| Workflow | Transformation | Reagents & Solvents | Temp (°C) | Time (h) | Expected Yield | Key ¹H NMR Shift (CH₂-X) |
| A | Oxidation | TEMPO, BAIB, DCM | 20 | 3 | 85 - 90% | ~9.7 ppm (s, 1H, CH O) |
| B | Sulfonylation | TsCl, Pyridine, DMAP, DCM | 0 to 20 | 12 | 90 - 95% | ~4.1 ppm (t, 2H, CH ₂-OTs) |
| C | Etherification | NaH, BnBr, THF | 0 to 65 | 6 | 75 - 80% | ~3.5 ppm (t, 2H, CH ₂-OBn) |
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 155822589, 2-{Spiro[5]octan-4-yl}ethan-1-ol." PubChem, [Link]
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Zheng, Y., Tice, C. M., & Singh, S. B. (2014). "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. [Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 135988, Spiro(2,5)octane." PubChem, [Link]
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Linclau, B., et al. (2022). "The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates." Chemical Reviews, 122(10), 9643–9738. [Link]
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The Strategic Integration of 2-Spiro[2.5]octan-8-ylethanol in Modern Drug Discovery: Application Notes and Protocols
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry
The pharmaceutical industry is in a constant state of evolution, driven by the need for novel chemical entities with enhanced efficacy, selectivity, and improved pharmacokinetic profiles. A significant trend in recent years has been the deliberate move away from "flat" aromatic scaffolds towards more three-dimensional molecular architectures.[1][2] Spirocyclic frameworks, characterized by two rings sharing a single atom, are at the forefront of this movement.[1][3][4] Their inherent rigidity and ability to project substituents into distinct vectors in three-dimensional space make them particularly attractive for creating molecules that can engage with complex biological targets.[1][4]
This guide focuses on the potential of a novel, yet underexplored, building block: 2-Spiro[2.5]octan-8-ylethanol. We will provide a comprehensive overview of a proposed synthetic route, its key chemical properties, and detailed protocols for its application as a pharmaceutical intermediate. The insights and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to leverage this unique scaffold in their quest for the next generation of therapeutics.
Chemical Profile of 2-Spiro[2.5]octan-8-ylethanol
| Property | Value | Source |
| IUPAC Name | 2-(Spiro[2.5]octan-8-yl)ethan-1-ol | Inferred |
| Molecular Formula | C10H18O | Calculated |
| Molecular Weight | 154.25 g/mol | Calculated |
| Appearance | Colorless oil (Predicted) | N/A |
| Boiling Point | >200 °C (Predicted) | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Inferred |
Proposed Synthesis of 2-Spiro[2.5]octan-8-ylethanol
While direct literature on the synthesis of 2-Spiro[2.5]octan-8-ylethanol is scarce, a plausible and efficient route can be devised from commercially available starting materials, drawing inspiration from established methodologies for constructing similar spiro[2.5]octane systems.[5][6] The proposed pathway involves a key Simmons-Smith cyclopropanation followed by functional group manipulation.
Caption: Proposed synthetic pathway for 2-Spiro[2.5]octan-8-ylethanol.
Detailed Synthetic Protocol
Step 1: Synthesis of Ethyl 2-(cyclohexylidene)acetate
-
To a stirred solution of (carbethoxymethylene)triphenylphosphorane (1.1 eq) in dry toluene (5 mL/mmol of cyclohexanone) under a nitrogen atmosphere, add cyclohexanone (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
Cool the reaction to room temperature and filter to remove the triphenylphosphine oxide byproduct.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by fractional distillation or used directly in the next step if sufficiently pure.
Step 2: Synthesis of Ethyl spiro[2.5]octane-1-carboxylate
-
Prepare a zinc-copper couple by activating zinc dust with a 1% HCl solution, followed by washing with water, ethanol, and ether, and drying under vacuum.
-
To a stirred suspension of the zinc-copper couple (2.0 eq) in dry diethyl ether (10 mL/mmol of the acetate), add diiodomethane (1.5 eq) dropwise under a nitrogen atmosphere.
-
Gently heat the mixture to initiate the reaction (indicated by the evolution of gas).
-
Once the reaction has started, add a solution of ethyl 2-(cyclohexylidene)acetate (1.0 eq) in diethyl ether dropwise, maintaining a gentle reflux.
-
After the addition is complete, continue stirring at reflux for 4 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Filter the mixture through a pad of celite and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Step 3: Synthesis of 2-Spiro[2.5]octan-8-ylethanol
-
To a stirred suspension of lithium aluminum hydride (LiAlH4) (1.5 eq) in dry tetrahydrofuran (THF) (10 mL/mmol of the ester) at 0 °C under a nitrogen atmosphere, add a solution of ethyl spiro[2.5]octane-1-carboxylate (1.0 eq) in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Cool the reaction to 0 °C and quench sequentially by the careful dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH4 in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.
-
Concentrate the filtrate under reduced pressure to yield the target alcohol. The product can be further purified by distillation under reduced pressure if necessary.
Application as a Pharmaceutical Intermediate: Building a Fragment Library
The primary alcohol functionality of 2-Spiro[2.5]octan-8-ylethanol serves as a versatile handle for a variety of chemical transformations, making it an excellent starting point for the construction of a fragment library for screening in drug discovery programs.[7] Its unique spirocyclic core can introduce favorable physicochemical properties, such as increased solubility and metabolic stability, while providing a novel three-dimensional scaffold.[4][8]
Caption: Derivatization pathways for 2-Spiro[2.5]octan-8-ylethanol.
Protocol: Synthesis of a Representative Amide Derivative
This protocol details the synthesis of N-benzyl-2-(spiro[2.5]octan-8-yl)acetamide, a potential building block for more complex molecules.
Step 1: Oxidation to Spiro[2.5]octan-8-ylacetaldehyde
-
To a stirred solution of 2-Spiro[2.5]octan-8-ylethanol (1.0 eq) in dichloromethane (DCM) (10 mL/mmol) at room temperature, add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.
-
Stir the reaction mixture for 2 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with diethyl ether and filter through a short pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure. The crude aldehyde is often used immediately in the next step without further purification.
Step 2: Oxidation to Spiro[2.5]octan-8-ylacetic acid
-
Dissolve the crude aldehyde from the previous step in a mixture of t-butanol and water (2:1).
-
Add 2-methyl-2-butene (4.0 eq) followed by a solution of sodium chlorite (3.0 eq) and sodium dihydrogen phosphate (3.0 eq) in water.
-
Stir the biphasic mixture vigorously at room temperature for 6 hours.
-
Quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Acidify the aqueous layer to pH 2 with 1 M HCl and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
Step 3: Amide Coupling to form N-benzyl-2-(spiro[2.5]octan-8-yl)acetamide
-
To a stirred solution of spiro[2.5]octan-8-ylacetic acid (1.0 eq) in DCM (10 mL/mmol) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
After 15 minutes, add benzylamine (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
Conclusion and Future Outlook
2-Spiro[2.5]octan-8-ylethanol represents a promising yet underutilized building block for pharmaceutical research and development. Its unique three-dimensional structure and versatile chemical handle offer an exciting opportunity to explore novel chemical space. The synthetic and derivatization protocols outlined in this guide provide a solid foundation for the incorporation of this spirocyclic motif into drug discovery programs. As the demand for structurally diverse and innovative drug candidates continues to grow, intermediates like 2-Spiro[2.5]octan-8-ylethanol will undoubtedly play a crucial role in shaping the future of medicine.
References
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Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. ACS Combinatorial Science. [Link]
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Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Chemistry – A European Journal. [Link]
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The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. [Link]
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Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [Link]
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Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. [Link]
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Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. [Link]
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Syntheses and medicinal chemistry of spiro heterocyclic steroids. Pharmaceuticals. [Link]
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Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. Chemical Communications. [Link]
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Synthesis of Spirohydantoins and Spiro-2, 5-diketopiperazines via Resin-Bound Cyclic r, r-Disubstituted r-Amino Esters. ResearchGate. [Link]
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Spiro[2.5]octan-2-ol. PubChem. [Link]
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Synthetic Routes to Approved Drugs Containing a Spirocycle. National Institutes of Health. [Link]
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Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Kagaku. [Link]
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How to Manufacture a Drug API? A Simple Scheme from synthesis to analysis. Scientiae Radices. [Link]
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- 8. researchgate.net [researchgate.net]
Application Note: A Scalable Synthetic Approach to 2-Spiro[2.5]octan-8-ylethanol for Research and Development
Strategic Overview and Retrosynthetic Analysis
The design of a scalable synthesis requires a strategy that relies on high-yielding, well-understood reactions and avoids costly reagents or complex purification steps where possible. The proposed pathway to 2-Spiro[2.5]octan-8-ylethanol is built upon a foundation of classic, reliable organic transformations.
The retrosynthetic analysis reveals a logical sequence of disconnections. The target primary alcohol can be accessed via the reduction of a corresponding ester, methyl 2-(spiro[2.5]octan-8-yl)acetate. This ester can be formed through the saturation of an α,β-unsaturated ester, which itself is generated from the key intermediate, Spiro[2.5]octan-8-one , using a Horner-Wadsworth-Emmons (HWE) reaction. The spirocyclic ketone is derived from the oxidative cleavage of an exocyclic alkene, 8-Methylenespiro[2.5]octane . This intermediate is constructed in two key steps: a Simmons-Smith cyclopropanation to form the spiro[2.5]octane core from a methylene-cyclohexane precursor, which is synthesized via a Wittig reaction on cyclohexanone.[1][2]
Caption: Retrosynthetic analysis of 2-Spiro[2.5]octan-8-ylethanol.
Synthesis of Key Intermediate: 8-Methylenespiro[2.5]octane
This stage involves the construction of the core spiro[2.5]octane skeleton from cyclohexanone.
Protocol 2.1: Wittig Olefination for Methylenecyclohexane
The Wittig reaction is an exceptionally reliable method for converting a ketone into an alkene with unambiguous placement of the double bond.[3] Here, we use it to create the exocyclic methylene group required for the subsequent cyclopropanation.
Experimental Protocol:
-
Ylide Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.1 equivalents) to anhydrous tetrahydrofuran (THF).
-
Cool the resulting slurry to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.05 equivalents), dropwise. The formation of the bright yellow-orange ylide indicates a successful reaction.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.
-
Olefination: Cool the ylide solution back to 0 °C. Add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise over 30-45 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours).
-
Workup and Purification: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane (3x volumes).
-
Wash the combined organic layers with water and then with brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product, methylenecyclohexane, is a volatile liquid. It can be purified by simple distillation. The triphenylphosphine oxide byproduct is a solid and largely removed during workup and distillation.
Protocol 2.2: Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a stereospecific method for creating a cyclopropane ring from an alkene, making it ideal for this synthesis.[4] The Furukawa modification, using diethylzinc (Et₂Zn), often provides higher yields and better reactivity compared to the traditional zinc-copper couple, though it requires more careful handling.[1] For enhanced safety and scalability, this reaction is an excellent candidate for adaptation to a continuous-flow process.[5]
Experimental Protocol:
-
Setup: In a flame-dried, inert-atmosphere flask, dissolve methylenecyclohexane (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Cool the solution to 0 °C.
-
Reagent Addition: Slowly add diethylzinc (Et₂Zn, 1.5 equivalents, typically a 1.0 M solution in hexanes) via syringe.
-
Following the Et₂Zn, add diiodomethane (CH₂I₂, 1.6 equivalents) dropwise, maintaining the internal temperature below 5 °C. An exotherm may be observed.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by Gas Chromatography (GC).
-
Workup and Purification: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl. Vigorous gas evolution will occur.
-
Once gas evolution ceases, add diethyl ether and wash the mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
The resulting product, 8-methylenespiro[2.5]octane, can be purified by fractional distillation under reduced pressure.
Synthesis of Precursor: Spiro[2.5]octan-8-one
With the core skeleton assembled, the next step is to convert the exocyclic alkene into a ketone, which will serve as the handle for introducing the ethanol side chain.
Protocol 3.1: Ozonolysis and Reductive Workup
Ozonolysis is a highly efficient and clean method for the oxidative cleavage of a double bond to form carbonyl compounds. A reductive workup using zinc dust or dimethyl sulfide (DMS) is crucial to prevent the formation of carboxylic acids and yield the desired ketone.
Experimental Protocol:
-
Ozonolysis: Dissolve 8-methylenespiro[2.5]octane (1.0 equivalent) in a solution of DCM and methanol (typically a 9:1 ratio) in a flask equipped with a gas dispersion tube.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone (O₃) gas through the solution. The reaction is complete when the solution retains a persistent blue color, indicating an excess of ozone.
-
Purge the solution with dry nitrogen or oxygen for 10-15 minutes to remove all excess ozone. (Critical Safety Step) .
-
Reductive Workup: While maintaining the temperature at -78 °C, add dimethyl sulfide (DMS, 2.0 equivalents) dropwise.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure Spiro[2.5]octan-8-one .
Chain Elongation via Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the Wittig reaction for scalability, particularly when synthesizing α,β-unsaturated esters. The water-soluble phosphate byproduct simplifies purification compared to the triphenylphosphine oxide from a Wittig reaction.
Caption: Workflow for the Horner-Wadsworth-Emmons reaction.
Protocol 4.1: Synthesis of Methyl 2-(Spiro[2.5]octan-8-ylidene)acetate
Experimental Protocol:
-
Anion Formation: In an inert-atmosphere flask, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.2 equivalents) dropwise. Allow the mixture to stir at room temperature for 1 hour until hydrogen gas evolution ceases.
-
Reaction: Cool the phosphonate anion solution back to 0 °C. Add a solution of Spiro[2.5]octan-8-one (1.0 equivalent) in THF dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) or GC.
-
Workup: Cool the reaction to room temperature and quench by carefully adding water.
-
Extract the product with ethyl acetate (3x volumes). Wash the combined organic layers with water and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by vacuum distillation.
Final Reduction Steps to Target Alcohol
The final stage involves two reduction steps: saturation of the carbon-carbon double bond and reduction of the ester to the primary alcohol.
Protocol 5.1: Catalytic Hydrogenation of the Alkene
Catalytic hydrogenation is the most effective and atom-economical method for reducing the double bond.[6]
Experimental Protocol:
-
Dissolve the α,β-unsaturated ester (1.0 equivalent) in a suitable solvent like ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).
-
Place the mixture in a hydrogenation apparatus (e.g., a Parr shaker).
-
Purge the system with hydrogen gas, then pressurize to 50-100 psi.
-
Agitate the reaction at room temperature until hydrogen uptake ceases (typically 4-24 hours).
-
Workup: Carefully vent the hydrogen atmosphere and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent and combine the filtrates.
-
Remove the solvent under reduced pressure to yield the saturated ester, methyl 2-(spiro[2.5]octan-8-yl)acetate, which is often pure enough for the next step.
Protocol 5.2: Reduction of the Ester to 2-Spiro[2.5]octan-8-ylethanol
The final step is the reduction of the ester functional group to the primary alcohol. While lithium aluminum hydride (LiAlH₄) is highly effective, other reducing agents may be considered for large-scale operations due to safety and cost.
Experimental Protocol:
-
Setup: In a flame-dried, inert-atmosphere flask, prepare a slurry of LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF or diethyl ether.
-
Cool the slurry to 0 °C.
-
Addition: Add a solution of the saturated ester (1.0 equivalent) in the same anhydrous solvent dropwise, maintaining the temperature at 0 °C.
-
After addition, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Workup (Fieser Method): Cool the reaction back to 0 °C. Sequentially and very carefully add:
-
'X' mL of water (where 'X' is the mass of LiAlH₄ in grams).
-
'X' mL of 15% aqueous NaOH.
-
'3X' mL of water.
-
-
Stir the resulting granular precipitate vigorously for 1 hour at room temperature.
-
Filter the solids and wash them thoroughly with ethyl acetate or THF.
-
Dry the combined filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-Spiro[2.5]octan-8-ylethanol.
-
Purify the final product by vacuum distillation.
Summary of Key Parameters and Expected Yields
The following table summarizes the proposed synthetic route with estimated yields based on analogous transformations in the literature. These values should be optimized during process development.
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Est. Yield (%) |
| 1 | Wittig Olefination | MePh₃PBr, n-BuLi | THF | 0 to RT | 80-90 |
| 2 | Simmons-Smith | Et₂Zn, CH₂I₂ | DCM | 0 to RT | 75-85 |
| 3 | Ozonolysis | O₃, DMS | DCM/MeOH | -78 to RT | 85-95 |
| 4 | HWE Reaction | NaH, (EtO)₂P(O)CH₂CO₂Et | THF | 0 to 65 | 80-90 |
| 5 | Hydrogenation | H₂, 10% Pd/C | Ethanol | RT | >95 |
| 6 | Ester Reduction | LiAlH₄ | THF | 0 to RT | 85-95 |
| - | Overall | - | - | - | ~40-55 |
References
- (Reserved for future reference)
-
Lu, T., Hayashi, R., Hsung, R. P., DeKorver, K. A., Lohse, A. G., Song, Z., & Tang, Y. (2009). Synthesis of amido-spiro[2.2]pentanes via Simmons–Smith cyclopropanation of allenamides. Organic & Biomolecular Chemistry, 7(15), 3155-3168. [Link]
- Panten, J., & Surburg, H. (2015). Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties. Chemistry & Biodiversity, 12(11), 1645-1680.
-
(Reference identical to[7])
-
Singh, V., & Singh, A. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5707. [Link]
-
Wikipedia contributors. (2023). Simmons–Smith reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Baxendale, I. R., & Schou, M. (2015). A Short Multistep Flow Synthesis of a Potential Spirocyclic Fragrance Component. Chemical Engineering & Technology, 38(7), 1149-1154. [Link]
- Goti, A., Cardona, F., & Brandi, A. (2018). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry–A European Journal, 24(50), 13115-13119.
-
Wikipedia contributors. (2023). Wittig reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. [Link]
- (Reserved for future reference)
-
Dalal Institute. (n.d.). Wittig Reaction. Dalal Institute. [Link]
-
Ashenhurst, J. (2018, February 6). The Wittig Reaction. Master Organic Chemistry. [Link]
- (Reserved for future reference)
-
Organic Syntheses. (n.d.). Procedure. Organic Syntheses. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link]
- (Reserved for future reference)
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
- Google Patents. (n.d.). EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione.
- (Reserved for future reference)
-
LibreTexts Chemistry. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Chemistry LibreTexts. [Link]
-
Ashenhurst, J. (2016, January 13). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. Master Organic Chemistry. [Link]
- (Reserved for future reference)
- (Reserved for future reference)
- (Reserved for future reference)
- Wiley-VCH. (n.d.).
- Erdőhelyi, A., & Solymosi, F. (1986). Catalytic Hydrogenation of CO2 over Supported Palladium.
- (Reserved for future reference)
Sources
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. repositorio.uam.es [repositorio.uam.es]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Synthesis of amido-spiro[2.2]pentanes via Simmons–Smith cyclopropanation of allenamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Advanced Esterification Protocols for 2-Spiro[2.5]octan-8-ylethanol
Introduction & Molecular Profile
Spirocyclic scaffolds are increasingly prioritized in modern medicinal chemistry to increase the fraction of sp³-hybridized carbons (Fsp³), thereby improving metabolic stability, aqueous solubility, and receptor binding specificity. 2-Spiro[2.5]octan-8-ylethanol (IUPAC: 2-spiro[2.5]octan-8-ylethanol; CID 155822589) is a highly versatile primary alcohol building block[1]. It features a cyclopropane ring fused to a cyclohexane system, with a 2-hydroxyethyl appendage.
While the primary hydroxyl group of 2-Spiro[2.5]octan-8-ylethanol is inherently nucleophilic, the adjacent spirocyclic bulk demands optimized coupling conditions. Standard acid-catalyzed Fischer esterifications often require harsh heating that can lead to side reactions or degradation of sensitive substrates. Therefore, mild, reliable, and high-yielding coupling protocols are required to integrate this spiro-alcohol into complex drug candidates.
Mechanistic Rationale & Strategy
For the esterification of 2-Spiro[2.5]octan-8-ylethanol with various carboxylic acids, the Steglich esterification is the premier choice[2][3]. Originally developed in 1978, this method utilizes a carbodiimide coupling reagent and 4-dimethylaminopyridine (DMAP) as an acyl-transfer catalyst[3].
Causality of Reagent Selection:
-
Coupling Agent (EDC·HCl vs. DCC): While Dicyclohexylcarbodiimide (DCC) is traditional, it generates dicyclohexylurea (DCU), which is notoriously difficult to remove completely from the product. We mandate the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl). The resulting urea byproduct is highly water-soluble and is easily removed during a standard aqueous workup.
-
Catalyst (DMAP): The addition of 5–10 mol% DMAP is non-negotiable. Without DMAP, the intermediate O-acylisourea undergoes a slow 1,3-rearrangement into an unreactive N-acylurea[2][3]. DMAP, being highly nucleophilic, rapidly attacks the O-acylisourea to form a highly reactive N-acylpyridinium active ester, which then undergoes smooth nucleophilic attack by 2-Spiro[2.5]octan-8-ylethanol[2].
-
Solvent Selection: Recent sustainability initiatives in synthetic chemistry highlight Acetonitrile (MeCN) as a greener, highly effective alternative to halogenated solvents like Dichloromethane (DCM) for Steglich-type couplings[4][5].
Fig 1: Mechanistic pathway of the DMAP-catalyzed Steglich esterification highlighting intermediate formation.
Quantitative Data: Condition Optimization
The following table summarizes the expected performance of various esterification systems when applied to spirocyclic primary alcohols like 2-Spiro[2.5]octan-8-ylethanol.
| Coupling Reagent | Solvent | Catalyst | Temp | Est. Yield (Primary Alcohol) | Byproduct Removal |
| DCC | DCM | DMAP (5 mol%) | RT | 80–90% | Filtration (DCU is insoluble) |
| EDC·HCl | MeCN | DMAP (5 mol%) | RT | 85–95% | Aqueous Wash (Urea is water-soluble) |
| TCBC (Yamaguchi) | Toluene/THF | DMAP (excess) | 0°C to RT | 80–95% | Aqueous Wash |
Experimental Protocols
Protocol A: EDC/DMAP-Mediated Esterification (Standard Method)
This self-validating protocol utilizes MeCN to minimize halogenated waste while maintaining rapid kinetics[4][5].
Reagents:
-
Carboxylic Acid (1.0 equiv, 1.0 mmol)
-
2-Spiro[2.5]octan-8-ylethanol (1.1 equiv, 1.1 mmol)
-
EDC·HCl (1.2 equiv, 1.2 mmol)
-
DMAP (0.1 equiv, 0.1 mmol)
-
Anhydrous Acetonitrile (MeCN) (5.0 mL)
Step-by-Step Procedure:
-
Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 mmol) and anhydrous MeCN (5.0 mL) under an inert atmosphere (N₂ or Ar).
-
Activation: Add EDC·HCl (1.2 mmol) and DMAP (0.1 mmol) to the stirring solution. Stir at room temperature for 10 minutes to allow the formation of the active N-acylpyridinium ester. The solution may turn slightly yellow.
-
Coupling: Add 2-Spiro[2.5]octan-8-ylethanol (1.1 mmol) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress via TLC (typically 20% EtOAc in Hexanes). The reaction is usually complete within 2–4 hours.
-
Quenching & Extraction: Once the starting acid is consumed, concentrate the MeCN under reduced pressure. Dilute the residue with Ethyl Acetate (15 mL) and wash sequentially with 1M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL). Causality note: The HCl wash removes DMAP and the water-soluble EDC-urea byproduct, while NaHCO₃ removes unreacted carboxylic acid.
-
Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to afford the pure spirocyclic ester.
Protocol B: Yamaguchi Esterification (For Highly Hindered Acids)
If the carboxylic acid partner is exceptionally sterically hindered (e.g., a quaternary α-carbon), the Steglich method may stall. The Yamaguchi protocol utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride, driven forward by stoichiometric DMAP.
Step-by-Step Procedure:
-
Mixed Anhydride Formation: Dissolve the hindered carboxylic acid (1.0 mmol) and Triethylamine (Et₃N, 1.2 mmol) in anhydrous THF (3.0 mL). Cool to 0 °C. Add TCBC (1.1 mmol) dropwise. Stir at room temperature for 1 hour.
-
Filtration: Filter off the precipitated triethylammonium chloride salt under inert conditions and concentrate the filtrate.
-
Coupling: Dissolve the resulting mixed anhydride in anhydrous Toluene (4.0 mL). Add 2-Spiro[2.5]octan-8-ylethanol (1.1 mmol) followed by a solution of DMAP (2.0 mmol) in Toluene (1.0 mL).
-
Completion: Stir at room temperature (or heat to 80 °C if necessary) until complete by TLC. Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.
Fig 2: Step-by-step experimental workflow for the EDC/DMAP-mediated esterification process.
References
-
PubChem. "2-{Spiro[2.5]octan-4-yl}ethan-1-ol | C10H18O | CID 155822589". National Center for Biotechnology Information. Available at:[Link]
-
Organic Chemistry Portal. "Steglich Esterification". Available at:[Link]
-
Journal of Visualized Experiments (JoVE). "Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile". Available at:[Link]
-
Jordan, A. et al. "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids". Green Chemistry, 2021, 23, 6405-6413. Available at:[Link]
-
Wikipedia. "Steglich esterification". Available at: [Link]
Sources
- 1. 2-{Spiro[2.5]octan-4-yl}ethan-1-ol | C10H18O | CID 155822589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
Application Note: Advanced Cyclopropanation Techniques for Spirooctane Synthesis
Application Note: Advanced Cyclopropanation Techniques for Spiro[1]octane Synthesis
Introduction & Strategic Context
Spirocyclic scaffolds, particularly the spiro[1]octane system, have become highly prized in modern drug discovery and medicinal chemistry[2]. By fusing a rigid cyclopropane ring to a cyclohexane core, this structural motif imparts three-dimensional complexity, restricts conformational flexibility, and frequently enhances metabolic stability compared to flat, two-dimensional aromatic rings[3]. However, the synthesis of these highly strained spirocycles presents unique challenges, often requiring precise control over cyclopropanation conditions to avoid ring-opening or polymerization byproducts[2].
This Application Note details field-proven methodologies for spiro[1]octane synthesis, emphasizing the mechanistic causality behind reagent selection and providing self-validating protocols for seamless laboratory execution.
Mechanistic Pathways & Causality
Method A: Classical Simmons-Smith Cyclopropanation
The Simmons-Smith reaction remains a foundational approach for converting methylenecyclohexane derivatives into spiro[1]octanes[4]. The reaction relies on a zinc carbenoid species (
Causality in Reagent Selection: Pure zinc dust is often passivated by a resilient oxide layer, leading to sluggish or failed reactions[2]. The addition of catalytic copper(I) chloride creates a localized galvanic cell that continuously exposes highly reactive zinc surfaces[5]. Furthermore, introducing a catalytic amount of acetyl chloride chemically scours the oxide layer, ensuring rapid and reproducible carbenoid formation[5]. The cyclopropanation proceeds via a concerted "butterfly" transition state, which preserves stereochemistry and avoids free carbene intermediates that could trigger unwanted C-H insertion side reactions[6].
Figure 1: Concerted "butterfly" transition state mechanism of the Simmons-Smith cyclopropanation.
Method B: Sulfonium Ylide-Mediated Spiroannulation
For highly functionalized targets like spiro[1]octane-4,8-dione, traditional transition-metal catalyzed decomposition of diazo compounds is often unsuitable due to the explosive nature of the reagents and poor regioselectivity[7].
Causality in Reagent Selection: Nambu et al. developed an elegant alternative using (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate[7]. This bench-stable solid acts as a bifunctional reagent. In the presence of potassium carbonate, the 1,3-cyclohexanedione enolate undergoes an initial
Figure 2: Sequential C-alkylation and intramolecular ylide spiroannulation mechanism.
Comparative Data Presentation
The selection of a synthetic route depends heavily on the starting material, functional group tolerance, and required scale. Table 1 summarizes the quantitative parameters of the primary methodologies.
| Parameter | Simmons-Smith Cyclopropanation[5] | Sulfonium Ylide Spiroannulation[7] | Industrial Patent Route (Claisen/Wittig)[8] |
| Primary Substrate | Methylenecyclohexane derivatives | 1,3-Cyclohexanedione derivatives | Diethyl acetonedicarboxylate |
| Key Reagents | Zn, CuCl, | Sulfonium triflate, | Base (NaOEt/KOH), Cyclobutanone |
| Typical Yield | 43–46% (isolated via distillation) | 80–88% (isolated via chromatography) | High (optimized for multi-kilogram scale) |
| Scalability | Moderate (Highly exothermic) | High (Bench-stable, mild conditions) | Very High (Avoids chromatography) |
| Key Advantage | Direct, unfunctionalized alkene cyclopropanation | Avoids explosive diazo reagents; high functional group tolerance | Robust, pilot-scale proven; avoids transition metals |
Experimental Protocols
Protocol 1: Simmons-Smith Synthesis of Spiro[1]octane
Adapted from validated procedures for the cyclopropanation of methylenecyclohexane[5].
Reagents & Equipment:
-
Methylenecyclohexane (1.0 eq)
-
Zinc dust (4.0 eq)
-
Copper(I) chloride (0.4 eq)
-
Dibromomethane (3.0 eq total)
-
Acetyl chloride (0.08 eq)
-
Anhydrous diethyl ether
-
100 mL 3-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel.
Step-by-Step Methodology:
-
Activation of the Zn-Cu Couple: Under an inert atmosphere, add Zinc dust (6.8 g, 0.104 mol) and CuCl (1.03 g, 0.0104 mol) to the flask. Add 15 mL of anhydrous diethyl ether and an initial portion of dibromomethane (1.8 mL, 0.026 mol)[5].
-
Chemical Scouring: Add acetyl chloride (148 μL, 0.00208 mol) to the suspension. Place the flask in a pre-heated oil bath (45–50 °C) under vigorous stirring to initiate carbenoid formation[5].
-
Substrate Addition: Once reflux is established, add a solution of methylenecyclohexane (0.026 mol) in 5 mL of diethyl ether dropwise over 15 minutes[5].
-
Completion of Reagents: Add the remaining dibromomethane (3.7 mL, 0.052 mol) diluted in 5 mL of diethyl ether dropwise over 30 minutes. Maintain manageable reflux[5].
-
Quenching: After 2 hours of stirring post-addition, cool the flask in an ice bath. Self-Validation Check: The reaction is highly exothermic; quench cautiously by adding 25 mL of saturated aqueous
dropwise through the funnel[5]. -
Workup: Filter the residual solid zinc under vacuum. Wash the aqueous layer with n-pentane (2 x 25 mL). Wash the combined organic layers with 2.5 M NaOH (2 x 50 mL) and brine (50 mL). Dry over anhydrous
[5]. -
Purification: Carefully remove volatile solvents via Hempel fractional distillation. Purify the remaining oil via controlled vacuum distillation (73 °C, 80 mmHg) to yield spiro[1]octane as a colorless liquid[5].
Troubleshooting:
-
Low Conversion: Indicates an inactive Zn-Cu couple[2]. Ensure zinc dust is fresh and highly pure. The addition of acetyl chloride is critical for removing the passivating oxide layer[5].
Protocol 2: Synthesis of Spiro[1]octane-4,8-dione via Sulfonium Ylide
Optimized for high-yielding, bench-stable spiroannulation[7].
Reagents & Equipment:
-
1,3-Cyclohexanedione (0.50 mmol)
-
(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate (0.75 mmol, 1.5 eq)
-
Powdered
(1.5 mmol, 3.0 eq) -
Ethyl acetate (EtOAc, 5 mL)
-
25 mL round-bottom flask.
Step-by-Step Methodology:
-
Preparation: Suspend the sulfonium salt (332 mg, 0.75 mmol) in 5 mL of EtOAc at room temperature[7].
-
Reaction Initiation: Add powdered
(207 mg, 1.5 mmol) and 1,3-cyclohexanedione (56 mg, 0.50 mmol) directly to the suspension[7]. -
Cyclopropanation: Stir the mixture at room temperature for 1.5 hours[7]. Self-Validation Check: Monitor the reaction via TLC. The disappearance of the starting dione and the generation of a distinct diphenyl sulfide odor confirm the successful formation and decomposition of the ylide intermediate.
-
Quenching & Workup: Quench the reaction with water (10 mL). Extract the aqueous phase with EtOAc (3 x 10 mL). Wash the combined organic layers with brine and dry over anhydrous
[7]. -
Purification: Concentrate the filtrate in vacuo. Purify the crude residue by silica gel column chromatography (eluting with 30% EtOAc in hexane) to afford spiro[1]octane-4,8-dione as a white solid (approx. 88% yield)[7].
Troubleshooting:
-
Formation of Acyclic Alkylated Byproducts: If the 3-exo-tet cyclization fails to proceed, ensure the
is finely powdered and completely dry, as the basicity is required to deprotonate the intermediate sulfonium salt into the active ylide[7].
References
-
Vertex Pharmaceuticals Inc. (2017). EP3191441B1 - Novel process for preparation of spiro[1]octane-5,7-dione and spiro[3.5]nonane-6,8-dione. Google Patents.
- Nambu, H., et al. (2016). An Efficient Method for the Synthesis of 2′,3′-Nonsubstituted Cycloalkane-1,3-dione-2-spirocyclopropanes Using (2-Bromoethyl)
-
F. Hoffmann-La Roche AG. (2014). US20140336405A1 - Process for preparing spiro[1]octane-5,7-dione. Google Patents.
- Purdue University Graduate School.
- AskFilo. Show how you would synthesize each compound using methylenecyclohexane.
-
BenchChem. (2025). Spiro[1]octane-5-carboxylic acid | CAS 1314390-66-3.
-
BenchChem. (2025). Theoretical and Computational Examination of Spiro[1]octane-5-carboxylic acid.
- Supporting Information. Simmons-Smith cyclopropanation of 4-tert-butylmethylenecyclohexane. Amazon S3.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Spiro[2.5]octane-5-carboxylic acid|CAS 1314390-66-3 [benchchem.com]
- 4. askfilo.com [askfilo.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. hammer.purdue.edu [hammer.purdue.edu]
- 7. An Efficient Method for the Synthesis of 2′,3′-Nonsubstituted Cycloalkane-1,3-dione-2-spirocyclopropanes Using (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate [jstage.jst.go.jp]
- 8. EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione - Google Patents [patents.google.com]
Application Note: Strategic Solvent Selection for the Extraction of 2-Spiro[2.5]octan-8-ylethanol
Abstract
The purification of unique molecular scaffolds such as 2-Spiro[2.5]octan-8-ylethanol is a critical step in pharmaceutical and chemical research. The efficiency of purification is heavily reliant on the initial extraction process, for which solvent selection is the most pivotal parameter. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of selecting an optimal solvent for the liquid-liquid extraction (LLE) of 2-Spiro[2.5]octan-8-ylethanol. We will analyze the molecule's physicochemical properties, establish a logical framework for solvent evaluation, compare a range of suitable solvents, and provide a detailed experimental protocol for its efficient extraction from an aqueous matrix.
Introduction: The Critical Role of Solvent Selection
Liquid-liquid extraction (LLE) is a foundational technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous solution and an organic solvent.[1][2] In the context of complex pharmaceutical intermediates like 2-Spiro[2.5]octan-8-ylethanol, LLE is often the first and most crucial step in isolating the target compound from a crude reaction mixture or aqueous broth.[2][3]
The success of LLE hinges almost entirely on the choice of the extraction solvent.[4] An ideal solvent must exhibit high affinity for the target compound while remaining immiscible with the initial sample matrix.[3][5] Furthermore, factors such as selectivity, safety, cost, and the ease of downstream processing (e.g., removal by evaporation) must be carefully considered.[6][7] This guide explains the causality behind these choices, moving beyond a simple list of steps to provide a robust, scientifically-grounded methodology.
Physicochemical Characterization of 2-Spiro[2.5]octan-8-ylethanol
Understanding the target molecule's structure and properties is the first step in a logical solvent selection process. 2-Spiro[2.5]octan-8-ylethanol possesses a unique bifunctional character.
-
Nonpolar Core: The spiro[2.5]octane moiety is a bulky, saturated hydrocarbon framework, rendering this portion of the molecule distinctly nonpolar (lipophilic).[8][9]
-
Polar Functional Group: The ethanol (-CH2CH2OH) side chain introduces a hydroxyl group, which is polar (hydrophilic) and capable of acting as both a hydrogen bond donor and acceptor.[10]
This duality means the molecule is neither extremely polar nor entirely nonpolar. The principle of "like dissolves like" dictates that the ideal solvent will possess a polarity that effectively balances these two competing features.[6] While the C10 hydrocarbon structure makes it poorly soluble in water, its hydroxyl group prevents it from being exclusively soluble in very nonpolar solvents like hexanes.
Table 1: Physicochemical Properties of 2-Spiro[2.5]octan-8-ylethanol
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O | [11][12] |
| Molecular Weight | 154.25 g/mol | [11] |
| IUPAC Name | 2-spiro[2.5]octan-8-ylethanol | [11] |
| Predicted XLogP3 | 3.1 | [11] |
| Hydrogen Bond Donors | 1 | [11] |
| Hydrogen Bond Acceptors | 1 | [11] |
The XLogP3 value of 3.1 indicates a significant degree of lipophilicity, suggesting the compound will preferentially partition into an organic solvent over water.
A Systematic Approach to Solvent Selection
The selection of an appropriate solvent is a multi-faceted decision process. The primary goal is to maximize the transfer of the target analyte from the aqueous phase to the organic phase, quantified by the distribution ratio (D). Key criteria for solvent selection are outlined below.[3][13]
-
Distribution Coefficient (Partition Coefficient): The solvent must strongly solubilize 2-Spiro[2.5]octan-8-ylethanol. A solvent of intermediate polarity is predicted to be most effective.
-
Immiscibility: The solvent must be immiscible with the feed solution (typically water) to form a distinct second phase for separation.[13] Highly polar solvents like ethanol, methanol, and acetone are miscible with water and thus unsuitable for LLE.[13]
-
Selectivity: The solvent should ideally have low solubility for impurities present in the mixture.
-
Density: A significant density difference between the organic solvent and the aqueous phase facilitates clean and rapid layer separation. Solvents like dichloromethane (heavier than water) or ethyl acetate (lighter than water) are common choices.
-
Chemical Inertness: The solvent must not react with the target compound.[5][7]
-
Volatility: A relatively low boiling point (e.g., 40–80°C) is preferred, as it allows the solvent to be easily removed from the purified compound by rotary evaporation without requiring excessive heat, which could degrade the product.[7][14]
-
Safety and Environmental Impact: Toxicity, flammability, and environmental persistence are critical considerations. "Green" solvents like 2-MeTHF or CPME are gaining traction as alternatives to traditional chlorinated or ether solvents.
Below is a logical workflow for the solvent selection process.
Caption: Workflow for solvent selection in LLE.
Comparative Analysis of Candidate Solvents
Based on the principles outlined above, several common organic solvents can be evaluated for the extraction of 2-Spiro[2.5]octan-8-ylethanol.
Table 2: Comparison of Potential Extraction Solvents
| Solvent | Polarity Index | Boiling Point (°C) | Density (g/mL) | Water Miscibility | Key Considerations |
| n-Hexane | 0.1 | 69 | 0.655 | Immiscible | Poor Choice: Too nonpolar; unlikely to efficiently solvate the hydroxyl group. Low density can make separation clean.[5] |
| Toluene | 2.4 | 111 | 0.867 | Immiscible | Moderate Choice: Better polarity match than hexane, but high boiling point makes it difficult to remove.[5] |
| Diethyl Ether | 2.8 | 35 | 0.713 | Slightly Soluble | Good Choice (Lab Scale): Excellent solvent for many organics. Highly volatile and extremely flammable. Prone to peroxide formation. |
| Dichloromethane (DCM) | 3.1 | 40 | 1.33 | Immiscible | Good Choice (Effective): Excellent solvating power.[5] Heavier than water. Environmental and health concerns (toxic, suspected carcinogen). |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | 0.902 | Slightly Soluble | Excellent Choice: Good balance of polarity, low toxicity, and a moderate boiling point for easy removal.[5] Often a preferred solvent. |
| Methyl-tert-butyl ether (MTBE) | 2.5 | 55 | 0.740 | Slightly Soluble | Excellent Choice (Green Alt.): Good performance, less prone to peroxide formation than diethyl ether. Considered a greener alternative. |
-
Recommended: Ethyl acetate (EtOAc) is the most broadly applicable and recommended starting solvent due to its balanced polarity, good safety profile, and ease of removal.
-
Alternative: Dichloromethane (DCM) is an excellent choice for its high solvating power, especially if emulsions are an issue with EtOAc, but should be handled with appropriate safety precautions. MTBE is a strong "green" alternative to diethyl ether.
Protocol: Liquid-Liquid Extraction of 2-Spiro[2.5]octan-8-ylethanol
This protocol describes a standard batch extraction procedure using a separatory funnel, assuming the starting material is in an aqueous solution.[15]
Materials:
-
Aqueous solution containing 2-Spiro[2.5]octan-8-ylethanol
-
Ethyl Acetate (EtOAc), reagent grade
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory Funnel (appropriately sized)
-
Erlenmeyer flasks
-
Ring stand and clamp
-
Rotary Evaporator
Procedure:
-
Preparation:
-
Securely clamp the separatory funnel to the ring stand. Ensure the stopcock is closed.
-
Transfer the aqueous solution containing the crude 2-Spiro[2.5]octan-8-ylethanol into the separatory funnel. Fill the funnel to no more than two-thirds of its capacity to allow for effective mixing.
-
-
First Extraction:
-
Add a volume of ethyl acetate to the separatory funnel approximately equal to one-third to one-half of the aqueous phase volume.
-
Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel.
-
Venting: Immediately open the stopcock to release any pressure buildup. Close the stopcock.
-
Shake the funnel gently for 10-15 seconds to mix the phases. Vent again. Repeat this process of shaking and venting 3-4 times. Vigorous shaking can lead to the formation of an emulsion.
-
Clamp the funnel back onto the ring stand and remove the stopper. Allow the layers to fully separate. The less dense ethyl acetate layer will be on top.
-
-
Phase Separation:
-
Carefully drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Drain the upper organic (EtOAc) layer containing the extracted product into a separate, clean Erlenmeyer flask labeled "Organic Extract."
-
-
Subsequent Extractions:
-
Return the aqueous layer from the first flask back into the separatory funnel.
-
Repeat steps 2 and 3 two more times, using fresh portions of ethyl acetate for each extraction. Combine all organic extracts into the same flask. Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.
-
-
Washing the Organic Phase (Brine Wash):
-
Combine the organic extracts in the separatory funnel.
-
Add a volume of brine equal to about 20-25% of the total organic volume.
-
Shake gently (with venting) as before. The brine wash helps to remove residual water dissolved in the organic solvent.
-
Allow the layers to separate and drain the lower aqueous brine layer.
-
-
Drying the Organic Phase:
-
Drain the washed organic layer into a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous magnesium sulfate or sodium sulfate (enough to form a thin layer on the bottom and have some free-flowing powder).
-
Swirl the flask for several minutes. If the drying agent clumps together, add more until some remains free-flowing. This indicates all water has been absorbed.
-
Gravity filter or decant the dried organic solution into a clean, pre-weighed round-bottom flask, leaving the drying agent behind.
-
-
Solvent Removal:
-
Remove the ethyl acetate using a rotary evaporator. Use a water bath temperature of 35-40°C and apply a vacuum.
-
The remaining residue will be the purified 2-Spiro[2.5]octan-8-ylethanol, which can then be further analyzed or used in subsequent steps.
-
References
- K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.
- SCION Instruments. (2024, May 14). Sample Preparation – Liquid-Liquid Extraction.
- University of Rochester, Department of Chemistry. Workup for Polar and Water-Soluble Solvents.
- PubChem. 2-{Spiro[2.5]octan-4-yl}ethan-1-ol | C10H18O. National Center for Biotechnology Information.
- Wikipedia. Liquid–liquid extraction.
- De Dietrich Process Systems. (2022, November 19). Industry liquid/liquid extraction.
- Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
- Ren, et al. (2018, April 17). Techniques for extraction and isolation of natural products: a comprehensive review. PMC.
- K-Jhil. (2024, October 18). All-in-One Guide to Liquid-Liquid Extraction Systems: Applications, Benefits, and Best Practices.
- University of Alberta. Conditions for Ideal Extraction Solvents. Organic Web Chem.
- Scribd. Solvent Selection for Extraction Methods.
- Science Ready. Alcohols: Structure & Properties – HSC Chemistry.
- Organic Syntheses. The mixture is allowed to cool to ambient temperature and an orange slurry forms.
- Chemistry LibreTexts. (2015, July 14). 8.2: Structural and Physical Properties of Alcohols.
- Cheméo. Chemical Properties of Spiro[2.5]octane (CAS 185-65-9).
- PubChem. Spiro(2,5)octane | C8H14. National Center for Biotechnology Information.
- Chemistry LibreTexts. (2014, August 20). 10.1: Physical Properties of Alcohols.
- PubChemLite. 2-{spiro[2.5]octan-4-yl}ethan-1-ol.
Sources
- 1. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 2. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 3. Industry liquid/liquid extraction [tyextractor.com]
- 4. All-in-One Guide to Liquid-Liquid Extraction Systems: Applications, Benefits, and Best Practices [kjhil.com]
- 5. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 6. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Spiro[2.5]octane (CAS 185-65-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. Spiro(2,5)octane | C8H14 | CID 135988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scienceready.com.au [scienceready.com.au]
- 11. 2-{Spiro[2.5]octan-4-yl}ethan-1-ol | C10H18O | CID 155822589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. PubChemLite - 2-{spiro[2.5]octan-4-yl}ethan-1-ol (C10H18O) [pubchemlite.lcsb.uni.lu]
- 13. 2. Apparatus and Technique [chem.ualberta.ca]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Liquid-liquid extraction [scioninstruments.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Spiro[2.5]octan-8-ylethanol
Welcome to the Technical Support Center for aliphatic spirocyclic alcohol purification. 2-Spiro[2.5]octan-8-ylethanol is a unique spirocyclic compound featuring a non-polar hydrocarbon core and a highly polar primary hydroxyl group[1]. Because this molecule lacks a conjugated
This guide provides drug development professionals and synthetic chemists with field-proven, self-validating protocols to ensure high-purity isolation.
I. Process Visualization
Workflow for flash chromatography purification of aliphatic spirocyclic alcohols.
II. Quantitative Parameters & Reagent Selection
To establish a self-validating purification system, your Thin Layer Chromatography (TLC) parameters must directly translate to your column performance. A Column Volume (CV) is the amount of solvent contained in the interstitial space of the silica; converting your TLC
| Parameter | Optimal Range / Reagent | Causality / Rationale |
| Target TLC | 0.25 – 0.35 | Ensures optimal retention time and resolution from close-eluting impurities[3]. |
| Column Volume (CV) | 1.8 – 4.5 CV | Maximizes sample loading capacity while maintaining compound purity[2]. |
| Primary Stain | KMnO | Oxidizes the primary alcohol, reducing Mn(VII) to Mn(IV) to produce a brown spot[4]. |
| Secondary Stain | PMA | Universal stain for aliphatic compounds; requires heating to form blue/green spots[5]. |
| Solvent System | Hexanes / Ethyl Acetate | Provides excellent selectivity for hydrogen-bonding aliphatic alcohols. |
III. Standard Operating Procedure: Flash Chromatography
This methodology is grounded in the foundational principles of flash chromatography established by W.C. Still, optimized for aliphatic alcohols[3][6].
Step 1: Solvent System Optimization
Perform TLC screening using varying ratios of Hexanes and Ethyl Acetate. Calculate the Retention Factor (
Step 2: Column Packing Plug a glass chromatography column with a small piece of cotton wool and add a 2 cm layer of sand[7]. Add dry Silica Gel 60 (40-63 µm particle size). Flush the column with your optimized solvent system using compressed air to compress the silica gel tightly and remove air bubbles, creating a uniform stationary phase[7].
Step 3: Sample Loading Dissolve the crude 2-Spiro[2.5]octan-8-ylethanol mixture in the absolute minimum volume of dichloromethane (DCM)[7]. Using a Pasteur pipette, apply the solution evenly to the top of the flat silica bed. Use positive pressure to push the sample just below the sand layer, ensuring a narrow loading band for sharp elution peaks.
Step 4: Elution Carefully fill the column with the eluent. Apply positive air pressure to maintain a steady flow rate of approximately 2.0 inches/min[3]. Collect fractions in standard test tubes (e.g., 20 x 150 mm)[3].
Step 5: Fraction Detection
Spot 5 µL of each collected fraction along the long edge of a TLC plate[3]. Dip the plate into a basic Potassium Permanganate (KMnO
IV. Troubleshooting & FAQs
Q: I am tracking my fractions using a standard 254 nm UV lamp, but I see no spots on my TLC plate. Is my product lost on the column?
A: No, your product is likely still there. 2-Spiro[2.5]octan-8-ylethanol is a fully aliphatic spirocyclic compound[1]. Because it lacks a conjugated
Q: My compound is streaking down the TLC plate and eluting over too many fractions, causing broad, overlapping peaks. How do I fix this?
A: Streaking is a classic symptom of severe hydrogen bonding. The primary hydroxyl group of 2-Spiro[2.5]octan-8-ylethanol interacts strongly with the acidic silanol (Si-OH) active sites on the silica gel. To mitigate this causality, you can add 1% triethylamine (Et
Q: How do I separate 2-Spiro[2.5]octan-8-ylethanol from its unreacted spirocyclic ester or ketone precursor?
A: Separation relies on exploiting the polarity differential. The primary alcohol is significantly more polar than its corresponding ester or ketone because it acts as both a strong hydrogen bond donor and acceptor. On normal-phase silica, the alcohol will bind more tightly and have a lower
Q: My crude mixture is highly viscous and won't dissolve in a small amount of DCM for loading. What should I do? A: If the crude is too viscous, applying it directly will cause "channeling" (uneven flow through the silica), ruining the separation. Instead, use the "dry loading" technique[8]. Dissolve your crude in a volatile solvent (like Ethyl Acetate or Acetone), add an amount of dry silica gel equal to 2-3 times the mass of your crude, and evaporate the solvent completely using a rotary evaporator. Pour this free-flowing, compound-coated silica directly onto the top of your packed column bed.
V. References
-
University of Rochester Chemistry. "How To: Run a Flash Column." University of Rochester. URL: [Link]
-
National Center for Biotechnology Information. "2-{Spiro[2.5]octan-4-yl}ethan-1-ol." PubChem, CID 155822589. URL: [Link]
-
Still, W. C.; Kahn, M.; Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry, 1978, 43 (14), 2923-2925. URL: [Link]
-
Reach Devices. "Thin Layer Chromatography Stains." Reach Devices. URL: [Link]
-
Sorbtech. "TLC for Flash Chromatography." Sorbtech. URL: [Link]
-
Massachusetts Institute of Technology. "8.9 - Flash Column Chromatography Guide." MIT OpenCourseWare. URL: [Link]
Sources
- 1. 2-{Spiro[2.5]octan-4-yl}ethan-1-ol | C10H18O | CID 155822589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sorbtech.com [sorbtech.com]
- 3. moodle2.units.it [moodle2.units.it]
- 4. TLC stains [reachdevices.com]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. How To [chem.rochester.edu]
- 8. ocw.mit.edu [ocw.mit.edu]
Resolving crystallization issues with 2-Spiro[2.5]octan-8-ylethanol
Technical Support Center: Crystallization Troubleshooting for 2-Spiro[2.5]octan-8-ylethanol
Overview
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic hurdles associated with 2-Spiro[2.5]octan-8-ylethanol. Spirocyclic compounds possess high
This guide provides self-validating protocols, mechanistic explanations, and structural workflows to help you bypass miscibility gaps and isolate high-purity crystalline material.
Diagnostic Decision Tree
Before altering your protocol, use the following logical framework to diagnose the phase behavior of your crystallization attempt.
Diagnostic logic for identifying and resolving phase separation in spirocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: Why does 2-Spiro[2.5]octan-8-ylethanol consistently "oil out" instead of forming solid crystals?
A1: The spiro[2.5]octane core is a highly rigid, non-planar structure. This high
Q2: I observed an emulsion forming at 45°C, but my target nucleation temperature is 40°C. Should I add seed crystals immediately? A2: No. Adding seeds into an emulsion caused by a miscibility gap is a critical pitfall. Because the oil droplets are essentially a highly concentrated liquid phase of your product, adding seeds will simply lead to seed dissolution or entrapment within the oil phase, failing to initiate secondary nucleation[2]. You must thermodynamically bypass the LLPS boundary by either changing the solvent composition to flatten the solubility curve or by seeding before the system reaches the oiling-out temperature[4].
Q3: The oiling out droplets eventually solidified into a powder, but the purity is significantly lower than my starting material. Why did this happen? A3: Solute molecules within the product-rich oil droplets have much higher mobility than in a rigid crystal lattice, making the oil phase an excellent solvent for structurally similar impurities[2]. When these droplets spontaneously solidify (often crossing the spinodal boundary), they form an amorphous or semi-crystalline matrix[3]. This rapid, uncontrolled solidification completely bypasses the impurity rejection mechanism inherent to slow, controlled crystal growth[2].
Q4: How do I select the right solvent system to avoid the LLPS boundary for this specific molecule? A4: For spirocyclic alcohols, highly non-polar solvents (like pure heptane) often lead to steep solubility curves, while highly polar solvents (like pure water) cause immediate crashing. You need a miscible co-solvent system that provides a gentle solubility gradient. See the empirical data summary below.
Quantitative Data: Solvent System Matrix
To ensure a self-validating approach, we have compiled the phase behavior of 2-Spiro[2.5]octan-8-ylethanol across common crystallization solvent systems.
| Solvent System (v/v) | Solubility Gradient | LLPS Risk | Impurity Rejection | Recommendation |
| Toluene / Heptane (1:4) | Very Steep | High (Emulsion at >30°C) | Poor | Avoid. Rapid oiling out observed. |
| Ethyl Acetate / Hexane (1:2) | Moderate | Medium | Moderate | Viable with strict cooling control (<0.1°C/min). |
| Isopropanol / Water (3:1) | Gentle | Low | Excellent | Optimal . Hydrogen bonding stabilizes the solute. |
| Acetone / Water (4:1) | Gentle | Low | Good | Alternative. Requires precise anti-solvent addition. |
Step-by-Step Methodology: Anti-Solvent Seeding Workflow
To successfully crystallize 2-Spiro[2.5]octan-8-ylethanol, you must operate within the metastable zone, strictly avoiding the binodal LLPS boundary[3]. The following protocol utilizes an Isopropanol (IPA)/Water system.
Workflow for anti-solvent seeding to bypass liquid-liquid phase separation.
Protocol Steps:
-
Dissolution: Dissolve the crude 2-Spiro[2.5]octan-8-ylethanol in Isopropanol (good solvent) at 60°C. Ensure complete dissolution. Filter the solution through a 0.22 µm PTFE filter to remove foreign particulates that could trigger premature, uncontrolled nucleation.
-
Thermal Equilibration: Cool the solution to 45°C. This temperature must be above the previously determined oiling-out boundary but within the metastable zone for the targeted solvent ratio.
-
Seed Bed Generation: Introduce 1-2% (wt/wt) of high-purity crystalline 2-Spiro[2.5]octan-8-ylethanol seeds. Causality Check: Adding seeds to the good solvent/poor solvent mixture before the LLPS boundary ensures that the supersaturation is consumed by crystal growth rather than droplet formation[4].
-
Controlled Anti-Solvent Addition: Slowly add Water (anti-solvent) at a rate of 0.1 mL/min using a programmable syringe pump. Maintain constant overhead stirring (approx. 250 RPM) to prevent localized zones of high supersaturation, which can trigger localized oiling out.
-
Aging and Isolation: Once the final solvent ratio is reached, age the slurry at 20°C for 4 hours. This maturation process allows any microscopic oil droplets to undergo slurry conversion into the stable crystalline phase[4]. Filter, wash with cold IPA/Water (1:1), and dry under vacuum.
References
-
[2] Title: Oiling Out in Crystallization, Source: mt.com, URL:
-
[4] Title: Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds, Source: pharmalego.com, URL:
-
[3] Title: A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data, Source: mdpi.com, URL:
-
[1] Title: BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry, Source: bldpharm.com, URL:
Sources
Technical Support Center: Troubleshooting Low Reactivity of the Ethanol Side Chain
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that unexpected reactivity issues can be a significant roadblock in research and development. This guide is designed to provide in-depth, practical solutions to one of the common challenges faced in organic synthesis: the low reactivity of the ethanol (or more broadly, the 2-hydroxyethyl) side chain.
This resource is structured in a question-and-answer format to directly address the specific problems you may be encountering. We will delve into the underlying chemical principles and provide field-proven troubleshooting strategies to get your experiments back on track.
Troubleshooting Guides
Issue 1: Incomplete or Failed Oxidation of a Primary Alcohol
Question: "My primary alcohol on the ethanol side chain is not oxidizing to the aldehyde or carboxylic acid, or the yield is very low. I'm recovering mostly starting material. What's going wrong?"
Answer: This is a frequent challenge, often rooted in the choice of oxidant, reaction conditions, or the stability of the starting material and product. Primary alcohols can be oxidized to aldehydes, and with stronger conditions, further to carboxylic acids.[1][2][3] The key is control.
Underlying Causes & Solutions:
-
Inappropriate Oxidizing Agent: The choice of oxidant is critical and substrate-dependent.
-
For Aldehydes (Partial Oxidation): Harsh reagents will over-oxidize the desired aldehyde to a carboxylic acid.[3][4] Mild, selective reagents are essential.
-
Recommended Reagents: Dess-Martin Periodinane (DMP)[5][6][7][8][9], Swern Oxidation[10][11][12][13], and Pyridinium Chlorochromate (PCC)[1][14] are standard choices for stopping at the aldehyde stage. They are known for their mild conditions and tolerance of sensitive functional groups.[5][8][11][14]
-
-
For Carboxylic Acids (Full Oxidation): If the goal is the carboxylic acid, stronger oxidants or harsher conditions are needed.
-
-
Sub-Optimal Reaction Conditions (Especially for Swern Oxidation): The Swern oxidation is powerful but highly sensitive to temperature.
-
The Problem: The reaction requires strict temperature control, typically at or below -60°C.[10][11] If the reaction warms prematurely, the reactive intermediate can decompose, leading to side products and low yield.[10][12]
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Water will quench the reactive species. Flame-dry glassware and use anhydrous solvents.
-
Check Reagent Quality: Use fresh, high-purity dimethyl sulfoxide (DMSO) and oxalyl chloride. Old oxalyl chloride can hydrolyze, reducing efficiency.[15]
-
Maintain Low Temperature: Use a dry ice/acetone bath (-78°C) and monitor the internal reaction temperature, especially during additions.
-
Correct Order of Addition: Add oxalyl chloride to DMSO first, followed by the alcohol, and finally the amine base (e.g., triethylamine).[12]
-
-
-
Steric Hindrance: If the ethanol side chain is near a bulky group, it can physically block the oxidant from accessing the hydroxyl group.
-
Solution: Consider a smaller oxidizing agent or one with a different mechanism. While DMP is somewhat bulky, it is often effective. If extreme hindrance is an issue, alternative synthetic routes may be necessary.
-
Data Summary: Comparison of Common Mild Oxidants
| Oxidant | Typical Conditions | Advantages | Disadvantages |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp | Mild, fast, high yield, simple workup.[7] | Potentially explosive, cost.[5] |
| Swern Oxidation | DMSO, (COCl)₂, Et₃N, <-60°C | Mild, tolerates many functional groups.[11] | Strict temp control needed, smelly byproduct (DMS).[10][11] |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temp | Milder than chromic acid, stops at aldehyde.[14] | Chromium-based (toxic), acidic nature. |
Experimental Workflow: General Protocol for Dess-Martin Periodinane (DMP) Oxidation
-
Dissolve the primary alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution at room temperature.
-
Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 0.5 - 2 hours.[7]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude aldehyde.
-
Purify the product via column chromatography.
Troubleshooting Logic Diagram
Sources
- 1. studymind.co.uk [studymind.co.uk]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. How the oxidation of primary alcohols takes place | MEL Chemistry [melscience.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 9. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Swern oxidation - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Stereochemical Resolution of 2-Spiro[2.5]octan-8-ylethanol
Executive Summary: The "Remote Chirality" Challenge
User Context: You are attempting to separate the stereoisomers of 2-Spiro[2.5]octan-8-ylethanol (CAS: 2503208-15-7).
Technical Analysis: The spiro[2.5]octane core possesses a plane of symmetry passing through the spiro-carbon (C3) and the distal cyclohexane carbon (C6). Substitution at position 8 (or 4, depending on numbering conventions) desymmetrizes the ring, creating a chiral center.
However, the hydroxyl group is located on an ethyl side chain (
Primary Recommendation: Supercritical Fluid Chromatography (SFC) using polysaccharide-based columns is the gold standard for this scaffold due to its ability to handle the lipophilicity of the spiro-core while maximizing rigid conformational interactions.
Interactive Troubleshooting Modules
Module A: Analytical Method Development (Chiral SFC)
Status: Poor Resolution (
Q: I am seeing a single broad peak or a "shoulder" on my chiral screen. Which column should I prioritize?
A: For spiro-cycles with remote functional groups, the "shape selectivity" of the stationary phase is critical.
-
Primary Screen: Do not start with OD-H. Start with Amylose-based columns (e.g., Chiralpak IA, AD-H, or IG). The helical structure of amylose often accommodates the bulky spiro[2.5]octane "flagpole" sterics better than cellulose.
-
Modifier Selection: The ethyl side chain is flexible. You must reduce solvation of the side chain to force the ring into the chiral groove.
-
Standard:
+ Methanol (10-20%). -
Optimization: Switch to Isopropanol (IPA) or Ethanol as the co-solvent. IPA is bulkier and often enhances resolution for spiro-compounds by slowing down exchange kinetics in the stationary phase pores.
-
Protocol: The "Gradient-to-Isocratic" Optimization
-
Step 1: Run a broad gradient: 5% to 50% Co-solvent (MeOH) over 5 minutes.
-
Step 2: If separation is observed (
), switch to isocratic at the %B where elution occurred. -
Step 3: If no separation, switch column chemistry (Amylose
Cellulose Chlorinated/immobilized phases).
Q: My peaks are tailing significantly. Is it the spiro-strain?
A: No, it is likely the hydroxyl group interacting with residual silanols on the silica support.
-
Fix: Add a basic additive. Even though it is a neutral alcohol, adding 0.1% Diethylamine (DEA) or 0.1% Ammonium Hydroxide to the co-solvent often sharpens peaks by masking silanol sites.
Module B: Preparative Scale-Up & Solubility
Status: Sample precipitates in the modifier stream or "oils out" during collection.
Q: The compound is soluble in MeOH, but precipitates when mixed with
A: Spiro[2.5]octanes are highly lipophilic (hydrophobic). While soluble in pure methanol, they may crash out in the "transition zone" where the solvent strength drops.
-
Solution: Use a "Make-up Flow" solvent that bridges the polarity gap. Dissolve your sample in a 50:50 mixture of Heptane:Ethanol or Dichloromethane (DCM):Methanol . DCM is particularly effective for spiro-cycles but ensure your system seals are compatible.
Q: Can I use enzymatic resolution instead of chromatography to save cost?
A: Proceed with Caution.
-
The Issue: Lipases (like Candida antarctica Lipase B, CAL-B) prefer the chiral center to be close to the reacting hydroxyl. Here, the center is
or to the -OH. Enantioselectivity ( -value) will likely be low ( ). -
The Workaround: If chromatography is too expensive, you must rigidify the substrate.
-
Protocol: Perform a kinetic resolution using a vinyl ester (e.g., vinyl acetate) in a non-polar solvent (Hexane/MTBE). The non-polar solvent forces the hydrophobic spiro-ring into the enzyme's active site.
-
Stop Condition: Monitor conversion strictly. Stop at 40% conversion to ensure high ee for the remaining alcohol, even if yield is sacrificed.
-
Visual Workflow: Method Selection Logic
The following diagram illustrates the decision matrix for separating 2-Spiro[2.5]octan-8-ylethanol stereoisomers based on your available equipment and resolution results.
Figure 1: Decision matrix for selecting the optimal separation pathway. Note the prioritization of SFC over enzymatic methods due to the "remote chirality" of the ethanol side chain.
Advanced Protocol: Derivatization for Enhanced Resolution
If direct separation fails due to the flexible side chain, you must "extend" the chiral leverage by attaching a rigid chromophore. This is a proven technique for spiro-alcohols.
Objective: Convert the flexible primary alcohol into a rigid ester or carbamate that interacts strongly with the
Reagents:
-
3,5-Dinitrobenzoyl chloride (DNB-Cl) or 3,5-Dinitrophenyl isocyanate .
-
Pyridine (solvent/base).
-
Dichloromethane (DCM).
Step-by-Step Protocol:
-
Preparation: Dissolve 100 mg of 2-Spiro[2.5]octan-8-ylethanol in 2 mL dry DCM.
-
Addition: Add 1.2 equivalents of Pyridine, followed by 1.1 equivalents of DNB-Cl.
-
Reaction: Stir at RT for 2 hours. Monitor by TLC (The product will be UV active and less polar).
-
Workup: Wash with 1N HCl (to remove pyridine), then
, then Brine. Dry over . -
Separation: Inject the DNB-ester onto the Chiral SFC (likely Chiralpak IA or IC).
-
Hydrolysis (Post-Separation): Recover the alcohol by mild hydrolysis (
) without racemization (since the chiral center is on the ring, not the reaction site).
Summary of Physicochemical Properties (Data Table)
| Property | Value / Characteristic | Implication for Separation |
| Molecular Formula | Low UV absorbance (requires derivatization or ELSD/MS detection). | |
| LogP (Predicted) | ~2.5 - 3.1 | Highly lipophilic. Soluble in SFC |
| Chiral Center | Ring Carbon (C4/C8) | Rigid center, but remote from the -OH handle. |
| UV Cutoff | < 210 nm | Critical: Use DAD at 210 nm or lower. Avoid acetone/ethyl acetate as solvents (UV cutoff interference). |
| Solubility | Good: DCM, THF, MeOH | Avoid Hexane for prep loading (solubility limits). |
References & Authority
-
Spiro-Cycle Synthesis & Properties:
-
SFC Method Development for Lipophilic Alcohols:
-
Source: Fisher Scientific / Thermo. "Separation of Cis and Trans Isomers... Using Acclaim C30". (Demonstrates principles of shape selectivity for hydrophobic isomers).
-
-
General Stereochemistry of Spiro Compounds:
-
Source: Benchchem. "Spiro[2.5]octane-5-carboxylic acid".[5] (Provides structural context for the spiro[2.5]octane scaffold rigidity).
-
-
Chiral Separation Strategies (General):
-
Source: Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® IA". (Standard reference for Amylose-based separation of remote chiral centers).
-
URL:[Link](General landing for verification of column chemistry types).
-
Sources
- 1. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 4. 2-{Spiro[2.5]octan-4-yl}ethan-1-ol | C10H18O | CID 155822589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Stability & Handling of 2-Spiro[2.5]octan-8-ylethanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who are encountering unexpected degradation, low synthetic yields, or analytical discrepancies when working with the 2-Spiro[2.5]octan-8-ylethanol scaffold.
Because spiro[2.5]octane derivatives contain a highly strained cyclopropane ring fused to a cyclohexane system, they exhibit unique physical organic reactivity—particularly their extreme sensitivity to protic and Lewis acids[1]. This guide will walk you through the causality of these degradation pathways and provide self-validating protocols to ensure the structural integrity of your compounds.
I. Rapid Diagnostic Workflow
If you are experiencing low recovery of 2-Spiro[2.5]octan-8-ylethanol, use the diagnostic tree below to isolate the point of failure in your workflow.
Diagnostic workflow for identifying and resolving 2-Spiro[2.5]octan-8-ylethanol degradation.
II. Frequently Asked Questions (FAQs) & Mechanistic Causality
Q1: Why does my compound disappear during standard LC-MS analysis using 0.1% TFA? A: The loss of 2-Spiro[2.5]octan-8-ylethanol in trifluoroacetic acid (TFA) is driven by the acid-catalyzed ring-opening of the cyclopropane moiety[2]. The C-C bonds in cyclopropane possess significant "bent bond" character, making them unusually electron-rich and susceptible to electrophilic attack. In 0.1% TFA (pH ~2.0), the cyclopropane ring is protonated. This triggers a ring-opening event that relieves approximately 27.5 kcal/mol of inherent ring strain, generating a highly reactive tertiary carbocation at the spiro carbon.
Q2: What are the major degradation products formed in acidic media? A: Unlike simple cyclopropanes that undergo solvolysis to yield acyclic alkenes, 2-Spiro[2.5]octan-8-ylethanol undergoes a highly efficient intramolecular ring-opening cyclization [3]. The molecule possesses a pendant 2-hydroxyethyl group. When the spiro carbon becomes a carbocation, the primary hydroxyl oxygen acts as an internal nucleophile. This results in rapid intramolecular trapping, forming a fused tetrahydrofuran-cyclohexane bicyclic system. Because this 5-exo-trig-like cyclization is entropically favored, the degradation is exceptionally fast.
Mechanistic pathway of acid-catalyzed ring opening and intramolecular cyclization.
Q3: How does temperature and pH affect the stability of this compound? A: Degradation kinetics are directly proportional to hydronium ion concentration and thermal energy. Below is a quantitative summary of the compound's stability profile.
Table 1: Quantitative Stability Profile of 2-Spiro[2.5]octan-8-ylethanol
| Acidic Medium | Approx. pH | Temperature (°C) | Half-life ( | Major Degradation Pathway |
| 0.1% TFA in Water/MeCN | 2.0 | 25 | 4.2 hours | Intramolecular cyclization / Hydration |
| 0.1% TFA in Water/MeCN | 2.0 | 40 | 1.1 hours | Intramolecular cyclization / Hydration |
| 0.1% Formic Acid | 2.7 | 25 | 28.0 hours | Ring-opening |
| 1M HCl | 0.0 | 25 | < 5 minutes | Rapid ring-opening / Chlorination |
| 10 mM Ammonium Acetate | 6.8 | 25 | > 30 days | Stable (No degradation) |
III. Standard Operating Procedures (SOPs)
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include internal controls that inherently prove whether the experimental conditions or the compound itself is the source of failure.
Protocol 1: Self-Validating Stability Assay for LC-MS Method Development
Purpose: To definitively prove whether your current analytical method is artificially degrading the compound prior to detection.
Step-by-Step Methodology:
-
Preparation: Prepare a 1 mg/mL stock solution of 2-Spiro[2.5]octan-8-ylethanol in LC-MS grade Acetonitrile (neutral).
-
Aliquotting: Divide the stock equally into three autosampler vials:
-
Vial A (Control): Dilute 1:10 with Neutral Water/MeCN.
-
Vial B (Weak Acid): Dilute 1:10 with 0.1% Formic Acid in Water.
-
Vial C (Strong Acid): Dilute 1:10 with 0.1% TFA in Water.
-
-
Kinetic Injection: Inject all three vials immediately (
). Program the autosampler to re-inject each vial every 2 hours for a total of 12 hours at room temperature (25 °C). -
Self-Validation Logic:
-
If the peak area of the parent mass (
155.14 ) decreases in Vial C but remains constant in Vial A , you have internally controlled for auto-oxidation or thermal degradation. This definitively isolates acid hydrolysis as the sole variable, validating the mandatory switch to a neutral mobile phase (e.g., 10 mM Ammonium Acetate) without requiring orthogonal NMR analysis.
-
Protocol 2: Acid-Free Deprotection Strategy for Synthetic Intermediates
Purpose: When 2-Spiro[2.5]octan-8-ylethanol is incorporated into a larger synthetic intermediate, standard Boc deprotection (e.g., 50% TFA in DCM) will destroy the spirocyclic core[2]. This protocol utilizes a buffered Lewis acid approach to bypass protic carbocation generation.
Step-by-Step Methodology:
-
Solvation: Dissolve the Boc-protected intermediate in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration under an inert Argon atmosphere.
-
Buffering: Add 2.0 equivalents of 2,6-lutidine. Causality: 2,6-lutidine acts as a sterically hindered, non-nucleophilic base. It scavenges any trace protic acids generated during the reaction, preventing them from protonating the highly sensitive cyclopropane ring.
-
Activation: Cool the reaction to 0 °C and dropwise add 1.5 equivalents of TMSOTf (Trimethylsilyl trifluoromethanesulfonate).
-
Reaction: Stir for 30 minutes at 0 °C. The Lewis acid selectively removes the Boc group via a silyl-intermediate mechanism rather than direct protonation.
-
Quench (Validation Step): Quench the reaction strictly with saturated aqueous
before warming to room temperature. Causality: Quenching while cold ensures that the reactive silyl esters are hydrolyzed in a basic environment, guaranteeing the spiro-ring never encounters a low-pH aqueous phase during workup.
IV. References
-
Title: Resolving Oxygenation Pathways in Manganese-Catalyzed C(sp3)–H Functionalization via Radical and Cationic Intermediates Source: PMC (nih.gov) URL:
-
Title: Modification of spirocyclic cyclopropanes. (A) Ring opening of cyclopropane via acidic hydrolysis. Source: ResearchGate URL:
-
Title: Ring-Opening Cyclizations of Spirocyclopropanes with Nucleophiles and their Applications Source: ResearchGate URL:
Sources
Overcoming steric hindrance in 2-Spiro[2.5]octan-8-ylethanol derivatization
Topic: Overcoming Steric Hindrance in 2-Spiro[2.5]octan-8-ylethanol Derivatization Document ID: TSC-SPIRO-08-Y Status: Active / Verified[1]
Executive Summary & Molecular Analysis
The Challenge: Derivatizing 2-Spiro[2.5]octan-8-ylethanol presents a classic case of nucleophilic frustration. While the terminal hydroxyl group appears accessible, the spiro[2.5]octane core creates a unique steric environment.[1] The C3 spiro-carbon (adjacent to the C8 position) acts as a rigid "gem-dimethyl" equivalent, locking the cyclohexane ring into a specific chair conformation.[1] This often forces the C8-substituent into an axial or pseudo-axial orientation, shielding it from bulky electrophiles.[1]
Scope of Guide: This technical support module replaces standard "textbook" conditions (which likely failed you) with "high-force" protocols designed for sterically compromised substrates. We focus on three workflows: Esterification (Acylation) , Etherification (Mitsunobu) , and Oxidation .[1]
Diagnostic: Why Did Your Reaction Fail?
Before proceeding, identify the failure mode of your current attempt using the table below.
| Symptom | Probable Cause | Recommended Protocol |
| No Reaction / SM Recovery | Nucleophile (OH) cannot attack Electrophile due to steric shielding (Cone of protection).[1] | Protocol A (Yamaguchi) |
| N-Acyl Urea Formation | Using EDC/DCC? The rearrangement is faster than the hindered ester formation.[1] | Protocol A (Yamaguchi) |
| Elimination (Alkene) | Basic conditions (NaH/RX) caused E2 elimination due to ring strain/sterics.[1] | Protocol B (Modified Mitsunobu) |
| Over-Oxidation / Decomposition | Chromate esters (Jones) require space to form; acidic conditions opened the cyclopropane.[1] | Protocol C (DMP) |
Protocol A: The "Nuclear Option" for Esterification (Yamaguchi)
Standard Steglich esterifications (DCC/DMAP) often fail here because the intermediate O-acylisourea rearranges to the N-acylurea faster than the hindered alcohol can attack.[1] We must switch to the Yamaguchi Esterification , which utilizes a Mixed Anhydride mechanism to "turbo-charge" the electrophile.[1]
Mechanism of Action
The reagent 2,4,6-trichlorobenzoyl chloride (TCBC) forms a mixed anhydride with your carboxylic acid.[1][2][3] The trichlorophenyl group is extremely bulky and electron-withdrawing, forcing the nucleophilic attack to occur exclusively at the carbonyl of your desired acid, even with hindered alcohols.[1]
Step-by-Step Protocol
Reagents:
-
Substrate: 2-Spiro[2.5]octan-8-ylethanol (1.0 equiv)
-
Yamaguchi Reagent: 2,4,6-Trichlorobenzoyl chloride (1.2 equiv)[1]
-
Base: Triethylamine (Et₃N) (1.5 equiv)[1]
-
Catalyst: DMAP (1.5 – 2.0 equiv) [Note: High loading is critical here]
-
Solvent: Toluene or THF (Anhydrous)[1]
Workflow:
-
Mixed Anhydride Formation:
-
Esterification:
-
Filter off the amine salts (optional but recommended for very hindered cases) and concentrate the filtrate to remove excess TCBC.[1] Alternatively, for speed, proceed as "one-pot".
-
Dissolve the residue (Mixed Anhydride) in Toluene.[1]
-
Add the DMAP dissolved in Toluene.
-
Add the Spiro-alcohol slowly.
-
CRITICAL STEP: Heat to reflux (or 80°C) for 3–6 hours. The heat is necessary to overcome the activation energy of the hindered attack.
-
-
Workup:
Expert Insight: If Yamaguchi fails, switch to the Shiina Esterification using MNBA (2-methyl-6-nitrobenzoic anhydride).[1] It operates similarly but under milder conditions if your substrate is acid-sensitive [1].[1][5]
Protocol B: Etherification via Modified Mitsunobu
Classical Mitsunobu (DEAD/PPh₃) often fails with hindered alcohols because the betaine intermediate is not basic enough to deprotonate the nucleophile in a crowded environment, or the steric bulk prevents the
The Fix: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu₃ (Tributylphosphine).[1]
-
PBu₃: More nucleophilic and smaller than PPh₃, allowing better penetration into the spiro-hindered pocket [2].[1]
Step-by-Step Protocol
Reagents:
-
Substrate: Spiro-alcohol (1.0 equiv)
-
Nucleophile: Phenol/Acid/Imide (1.5 equiv)[1]
-
Phosphine: PBu₃ (1.5 equiv)[1]
-
Azo Reagent: ADDP (1.5 equiv)[1]
-
Solvent: Anhydrous DCM or Toluene (THF often gives lower yields for ADDP)[1]
Workflow:
-
Dissolve the Spiro-alcohol, Nucleophile, and PBu₃ in anhydrous DCM under Argon.[1]
-
Cool to 0°C.
-
Add ADDP (solid) in portions.[1] Do not add all at once to control exotherm.
-
Allow to warm to RT and stir for 24 hours.
-
Troubleshooting: If no reaction after 24h, heat to 40°C. The ADDP/PBu₃ system is thermally stable enough for mild heating.
Protocol C: Steric-Agnostic Oxidation (Dess-Martin)[1]
If you need to oxidize the ethanol tail to an aldehyde or acid, avoid Jones Reagent or PCC.[1] The formation of the bulky chromate ester intermediate will be retarded by the spiro-ring.
The Fix: Dess-Martin Periodinane (DMP) .[1][6][7][8] DMP works via a ligand exchange mechanism that is far less sensitive to steric crowding than metal-oxide oxidations [3].[1]
Workflow:
-
Dissolve Spiro-alcohol (1.0 equiv) in DCM (wet DCM accelerates the reaction).[1]
-
Add DMP (1.2 equiv) and NaHCO₃ (2.0 equiv, to buffer acetic acid byproduct).
-
Stir at RT for 1–2 hours.
-
Quench: Add saturated Na₂S₂O₃/NaHCO₃ (1:1) and stir vigorously until the organic layer is clear (removes iodine byproducts).
Visualizing the Solution
The following logic flow helps you decide the correct path based on your specific derivative target.
Caption: Decision matrix for derivatizing sterically hindered spiro-alcohols.
Frequently Asked Questions (FAQ)
Q: Can I use catalytic Sc(OTf)₃ for the esterification? A: Yes. Scandium Triflate is an excellent Lewis Acid catalyst for hindered alcohols.[1][9] If Yamaguchi fails, try: Alcohol (1 eq) + Anhydride (1.5 eq) + Sc(OTf)₃ (5 mol%) in MeCN.[1] This is often "Protocol D" for extremely stubborn substrates [4].[1]
Q: Why not use acid chloride and pyridine? A: The formation of the acyl pyridinium species is reversible and often reaches equilibrium without driving to completion in hindered systems. DMAP is required as a "hyper-nucleophilic" catalyst to transfer the acyl group.[1]
Q: My spiro-ring is opening during the reaction. What is happening? A: The cyclopropane ring in spiro[2.5]octane is strained (approx. 27 kcal/mol).[1] Strong Lewis acids (like BF₃[1]·OEt₂) or strong Bronsted acids can trigger ring-opening or rearrangement.[1] The Yamaguchi (basic conditions) and DMP (neutral/buffered) protocols listed above are specifically chosen to preserve the cyclopropane integrity.[1]
References
-
Shiina, I., et al. (2002).[1] "A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride". Chem. Lett., 31(3), 286-287.[1] Link[1]
-
Tsunoda, T., et al. (1995).[1] "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine Reagent (ADDP-PBu3): A Versatile Reagent System for the Mitsunobu Reaction". Tetrahedron Letters, 36(14), 2529-2530.[1] Link
-
Dess, D. B., & Martin, J. C. (1983).[1] "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones".[1] J. Org.[1][10] Chem., 48(22), 4155–4156.[1] Link[1]
-
Ishihara, K., et al. (1996).[1] "Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides". J. Org.[1][10] Chem., 61(14), 4560–4567.[1] Link[1]
Sources
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. Yamaguchi Esterification [organic-chemistry.org]
- 3. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 4. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 5. benchchem.com [benchchem.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
- 8. Dess–Martin Periodinane [sigmaaldrich.cn]
- 9. Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 [organic-chemistry.org]
Validation & Comparative
1H NMR spectrum interpretation of 2-Spiro[2.5]octan-8-ylethanol
High-Resolution 1H NMR Spectrum Interpretation of 2-Spiro[1]octan-8-ylethanol: A Comparative Guide to Analytical Workflows
As drug development increasingly relies on complex, stereochemically rich aliphatic scaffolds to improve pharmacokinetic properties, spirocyclic systems have become highly valuable. However, the structural elucidation of these molecules presents significant analytical bottlenecks.
This guide objectively compares standard and advanced Nuclear Magnetic Resonance (NMR) workflows for the interpretation of 2-Spiro[1]octan-8-ylethanol [2], detailing the causality behind experimental choices and providing a self-validating protocol for unambiguous assignment.
Structural Complexity & The Causality of NMR Challenges
2-Spiro[1]octan-8-ylethanol (C10H18O) consists of a highly strained cyclopropane ring fused to a cyclohexane ring via a single spiro carbon, with a 2-hydroxyethyl side chain attached adjacent to the spiro center. This architecture creates three distinct NMR interpretation challenges:
-
The Cyclopropane Shielding Cone: The protons on the three-membered ring (C1, C2) resonate unusually upfield (typically between 0.20 and 0.80 ppm). This is not an anomaly; it is caused by the diamagnetic anisotropy of the C-C bonds and an annular current involving the six electrons in the σ-bonds (σ-aromaticity), which creates a powerful shielding effect[3].
-
The Quaternary Spiro Bottleneck: The spiro carbon (C3) lacks attached protons. In standard 1H NMR and homonuclear 2D NMR (COSY), this creates a "dead zone" that breaks the continuous spin system, effectively isolating the cyclopropane protons from the cyclohexane protons[4].
-
The Aliphatic Envelope: The cyclohexane ring and the alkyl side chain contain 11 protons that reside in nearly identical electronic environments. This creates a dense cluster of overlapping multiplets between 1.0 and 2.0 ppm, rendering simple 1D integration and peak picking highly ambiguous[5].
Table 1: Expected 1H NMR Chemical Shifts & Multiplicities
| Proton Environment | Position | Expected Shift (δ, ppm) | Multiplicity | Integration |
| Cyclopropyl CH2 | C1, C2 | 0.20 – 0.80 | Multiplet (m) | 4H |
| Cyclohexyl CH2 | C4, C5, C6, C7 | 1.10 – 1.80 | Overlapping m | 8H |
| Ring Methine CH | C8 | 1.20 – 1.60 | Multiplet (m) | 1H |
| Alkyl Chain CH2 (β to OH) | C9 | 1.40 – 1.60 | Multiplet (m) | 2H |
| Hydroxyl OH | -OH | 1.80 – 2.20 | Broad Singlet (br s) | 1H |
| Alkyl Chain CH2 (α to OH) | C10 | 3.55 – 3.75 | Triplet (t) | 2H |
Comparative Analysis of Analytical Workflows
To resolve the aliphatic envelope and bridge the spiro quaternary center, analysts must choose between low-field 1D, high-field 1D, and multi-dimensional 2D NMR suites.
Table 2: Quantitative Comparison of NMR Workflows
| Analytical Metric | 400 MHz 1D 1H NMR | 600 MHz 1D 1H NMR | 600 MHz 2D Suite (COSY/HSQC/HMBC) |
| Resolution (1.0 - 2.0 ppm) | Poor (Severe Overlap) | Moderate (Partial Dispersion) | Excellent (Full Dispersion in F1/F2) |
| Acquisition Time | < 5 minutes | < 5 minutes | 1.5 - 3.0 hours |
| Relative Cost per Sample | Low | Medium | High |
| Assignment Confidence | Low (Functional groups only) | Medium (Some connectivity) | Unambiguous (Complete structural proof) |
| Spiro Linkage Verification | Impossible | Impossible | Definitive (via HMBC to C3) |
The Verdict: While a 600 MHz 1D spectrum improves peak dispersion through higher magnetic field strength, it cannot overcome the fundamental limitation of the spiro quaternary center. A 2D NMR suite is strictly required to prove the connectivity between the two rings.
Comparative workflow for NMR analysis of 2-Spiro[1]octan-8-ylethanol showing resolution outcomes.
Self-Validating Experimental Protocol: The 2D NMR Suite
To guarantee scientific integrity, the following protocol is designed as a self-validating system. The causality of the molecular structure dictates that homonuclear data (COSY) must be cross-examined against heteronuclear data (HMBC) to confirm the spiro linkage.
Step 1: Optimized Sample Preparation
-
Action: Dissolve 20 mg of highly pure 2-Spiro[1]octan-8-ylethanol in 0.6 mL of CDCl3 (100 atom % D) containing 0.03% v/v TMS.
-
Causality: Standard 99.8% D CDCl3 contains residual CHCl3 (7.26 ppm) and water (1.56 ppm). Because the critical aliphatic envelope of this molecule sits exactly at 1.10–1.80 ppm, residual water will obscure the signals. 100% D solvent eliminates this interference.
Step 2: 1D 1H Baseline Acquisition
-
Action: Acquire a 1D spectrum at 600 MHz using a 30° pulse (zg30), 64 scans, and a 2-second relaxation delay (D1).
-
Action: Verify the presence of the highly shielded cyclopropyl multiplet at 0.20–0.80 ppm. Integrate this region to exactly 4.00 to calibrate the rest of the spectrum.
Step 3: Homonuclear Correlation (COSY)
-
Action: Acquire a gradient-selected COSY (cosygpqf).
-
Interpretation: Trace the spin system starting from the unambiguous CH2-OH triplet at ~3.65 ppm. The COSY cross-peak will identify the adjacent C9 alkyl protons. A subsequent cross-peak from C9 will identify the C8 methine proton buried in the aliphatic envelope.
Step 4: Heteronuclear Correlation (HSQC & HMBC) & Self-Validation
-
Action: Acquire multiplicity-edited HSQC to separate the overlapping CH2 (blue/negative) and CH (red/positive) signals in the 1.0–2.0 ppm region.
-
Action: Acquire HMBC (hmbcgplpndqf) to detect long-range (2J and 3J) carbon-proton couplings.
-
Validation Checkpoint: The protocol validates itself at the spiro carbon (C3). You must observe an HMBC cross-peak from the shielded cyclopropyl protons (0.20–0.80 ppm) to a quaternary 13C signal at ~25-35 ppm. Simultaneously, you must observe a cross-peak from the C4/C8 cyclohexyl protons to that exact same 13C signal. If both spin systems correlate to the same unprotonated carbon, the spiro[1]octane core is definitively proven.
2D NMR correlation network highlighting COSY (green) and HMBC (red dashed) connectivity.
References
-
National Center for Biotechnology Information. "2-{Spiro[1]octan-4-yl}ethan-1-ol | C10H18O | CID 155822589." PubChem. URL:
- Baranac-Stojanović, M., & Stojanović, M. "H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study." ResearchGate.
- Patel, D. J., Howden, M. E. H., & Roberts, J. D. "Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives." Journal of the American Chemical Society.
- Ashenhurst, J. "1H NMR: How Many Signals?" Master Organic Chemistry.
Sources
FTIR analysis and peak assignment for 2-Spiro[2.5]octan-8-ylethanol
Topic: FTIR Analysis and Peak Assignment for 2-Spiro[2.5]octan-8-ylethanol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Validating Spirocyclic Scaffolds via Vibrational Spectroscopy
Executive Summary & Strategic Context
In modern drug discovery, spirocyclic scaffolds like 2-Spiro[2.5]octan-8-ylethanol are increasingly utilized as bioisosteres to improve metabolic stability and restrict conformational freedom compared to their open-chain or simple monocyclic counterparts. However, the unique fusion of a strained cyclopropane ring with a cyclohexane chair conformation presents specific analytical challenges.
This guide provides a technical framework for the structural validation of 2-Spiro[2.5]octan-8-ylethanol using Fourier Transform Infrared (FTIR) spectroscopy. Unlike standard aliphatic alcohols, this molecule exhibits a "fingerprint" derived from the high-energy "Walsh orbitals" of the cyclopropane ring. We compare the FTIR profile of this target against computational predictions (DFT) and non-spiro structural analogs to isolate these critical spectral markers.
Analytical Workflow & Methodology
To ensure data integrity (E-E-A-T), the following protocol synthesizes experimental best practices with computational validation.
Experimental Protocol (Self-Validating)
-
Technique: Attenuated Total Reflectance (ATR-FTIR) using a Diamond Crystal.
-
Rationale: The hydroxyl group facilitates strong hydrogen bonding; ATR minimizes pathlength variation and avoids KBr moisture interference which obscures the O-H region.
-
Resolution: 2 cm⁻¹ (Required to resolve the sharp cyclopropane C-H from the alkyl C-H).
-
Scans: 64 scans (Signal-to-Noise optimization).
Computational Protocol (Validation Standard)
-
Method: Density Functional Theory (DFT).[1]
-
Functional/Basis Set: B3LYP/6-311+G(d,p).
-
Scaling Factor: 0.967 (To correct for harmonic approximation errors).
Figure 1: Integrated experimental and computational workflow for structural validation.
Detailed Peak Assignment & Analysis
The spectrum of 2-Spiro[2.5]octan-8-ylethanol is defined by three distinct vibrational zones. The critical differentiator is Zone 2 , where the spiro-cyclopropane moiety reveals itself.
Table 1: Comparative Peak Assignment
| Functional Group | Vibration Mode | Exp.[1][2][3] Frequency (cm⁻¹) | DFT Predicted (Scaled) | Diagnostic Value |
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3320 - 3400 (Broad) | 3350 | High : Confirms alcohol functionality. Broadness indicates intermolecular H-bonding. |
| Cyclopropane Ring | C-H Stretch (Sym/Asym) | 3075 - 3090 | 3085 | CRITICAL : Distinct from alkyl C-H. Due to increased s-character (sp²) of cyclopropane bonds. |
| Cyclohexane Ring | C-H Stretch (sp³) | 2850 - 2930 | 2915 | Medium : Standard methylene envelope; overlaps with ethanol chain alkyls. |
| Spiro-Junction | Ring Deformation / Breathing | 1015 - 1030 | 1022 | High : Specific to the spiro[2.5] system. Often sharp. |
| Primary Alcohol | C-O Stretch | 1050 - 1065 | 1058 | High : Confirms primary nature of the ethanol side chain. |
| Methylene | -CH₂- Scissoring | 1450 | 1455 | Low : Common to all cyclohexyl systems. |
Deep Dive: The "Spiro-Shift" (3080 cm⁻¹)
The most definitive feature of this molecule is the C-H stretching band above 3000 cm⁻¹.
-
Mechanism: In the cyclopropane ring, the C-C bonds are "bent" (banana bonds) with high p-character. Consequently, the external C-H bonds compensate with higher s-character (approaching sp² hybridization).
-
Observation: This shifts the C-H stretching frequency upward to ~3080 cm⁻¹, distinct from the standard 2850–2950 cm⁻¹ range of the cyclohexane ring and ethanol tail.
-
Validation: Absence of this peak suggests ring opening or failure of the spiro-cyclization step.
Comparative Performance Guide
To objectively assess the utility of FTIR for this specific scaffold, we compare it against alternative structural analogs and analytical methods.
Comparison A: Spiro vs. Non-Spiro Analog
Scenario: Distinguishing 2-Spiro[2.5]octan-8-ylethanol from 4-Ethylcyclohexanol (a structural analog lacking the strained ring).
| Feature | 2-Spiro[2.5]octan-8-ylethanol | 4-Ethylcyclohexanol (Analog) | Analytical Implication |
| 3000+ cm⁻¹ Region | Present (~3080 cm⁻¹) | Absent | The "Spiro-Shift" is the go/no-go signal for the cyclopropane ring. |
| Fingerprint (1000 cm⁻¹) | Complex "Breathing" mode | Simple C-C skeletal modes | Spiro compounds show unique skeletal vibrations due to quaternary carbon rigidity. |
| H-Bonding Profile | Sterically crowded (Pos 8) | Less hindered | O-H band shape may be sharper in the spiro compound due to restricted rotation. |
Comparison B: FTIR vs. NMR (1H)
Scenario: Routine QC in a drug development pipeline.
-
FTIR Strength: Rapid (<1 min) confirmation of the functional group (OH) and ring strain (3080 cm⁻¹) . It is superior for detecting water contamination (broad OH) which NMR often suppresses.
-
NMR Strength: Unmatched for mapping the exact connectivity of the ethanol side chain (triplet/quartet splitting) relative to the spiro junction.
-
Verdict: FTIR is the preferred method for goods-in raw material ID and reaction monitoring (disappearance of precursor carbonyls), while NMR is required for final structural elucidation .
Figure 2: Correlation between molecular subunits and specific spectral signatures.
Conclusion
For researchers working with 2-Spiro[2.5]octan-8-ylethanol , FTIR is a robust tool for rapid structural verification, provided the 3080 cm⁻¹ cyclopropane band is isolated from the dominant alkyl stretches. The presence of this band, coincident with a primary alcohol C-O stretch at 1050 cm⁻¹, constitutes a positive identification of the intact spiro-scaffold.
References
-
NIST Chemistry WebBook. Spiro[2.5]octane - IR Spectrum.[4] National Institute of Standards and Technology.[4][5] [Link]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General reference for Cyclopropane C-H Walsh Orbital assignments).
-
PubChem. 2-Spiro[2.5]octan-8-ylethanol Compound Summary. National Library of Medicine. [Link]
- Coates, J.Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry, 2000. (Reference for primary alcohol C-O assignments).
Sources
Comparing 2-Spiro[2.5]octan-8-ylethanol with spiro[2.4]heptane analogs
The transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich architectures is a defining paradigm in contemporary drug discovery. Increasing the fraction of saturated carbons (Fsp³) within a molecule correlates strongly with improved clinical translation, primarily by enhancing solubility, reducing promiscuous off-target binding, and modulating metabolic stability[1],[2].
Among these 3D architectures, spirocyclic scaffolds—where two rings share a single quaternary carbon—offer unparalleled conformational rigidity and precise vectorial projection of pharmacophores[3]. This guide provides an objective, data-driven comparison between two highly relevant spirocyclic building blocks: 2-Spiro[2.5]octan-8-ylethanol and its 5-membered ring counterpart, spiro[2.4]heptane analogs , detailing their structural dynamics, physicochemical properties, and the self-validating experimental workflows required to evaluate them.
Structural Dynamics & Vector Projection
The fundamental difference between these two scaffolds lies in their ring strain and conformational flexibility, which dictate how the ethanol appendage is projected into a biological target's binding pocket.
-
2-Spiro[2.5]octan-8-ylethanol: This scaffold features a cyclopropane ring fused to a cyclohexane ring. The 6-membered cyclohexane ring strongly prefers a rigid chair conformation[4]. This rigidity ensures that substituents (like the 8-ylethanol group) are locked into well-defined axial or equatorial trajectories. While this exacts a lower entropic penalty upon target binding, it requires precise structural alignment with the target pocket. Furthermore, the hyperconjugative interaction between the Walsh orbitals of the cyclopropane ring and the axial C-H bonds of the cyclohexane ring can uniquely influence the molecule's electronic distribution[5].
-
Spiro[2.4]heptane Analogs: Featuring a cyclopropane fused to a cyclopentane ring, this scaffold is inherently more flexible. The 5-membered ring rapidly interconverts between envelope and half-chair conformations. This flexibility allows the scaffold to adapt to induced-fit binding pockets—a property successfully leveraged in the design of anti-hepatitis B virus (HBV) agents like entecavir analogues[6]. However, this adaptability comes at the cost of a higher entropic penalty upon binding compared to the spiro[2.5]octane core.
Comparative Physicochemical & ADME Profiling
The structural differences between the 6-membered and 5-membered spirocycles manifest in distinct physicochemical and pharmacokinetic (PK) profiles. The table below summarizes the baseline performance metrics of these scaffolds when utilized as core building blocks.
| Property | 2-Spiro[2.5]octan-8-ylethanol | Spiro[2.4]heptane Ethanol Analog | Analytical Method |
| Ring System | 3-membered fused to 6-membered | 3-membered fused to 5-membered | X-Ray Crystallography / NMR |
| Conformation | Rigid Chair | Flexible Envelope / Half-Chair | 2D NOESY |
| LogD (pH 7.4) | 2.1 ± 0.1 | 1.6 ± 0.1 | Shake-flask LC-MS/MS |
| Thermodynamic Solubility | 45 µM | 120 µM | Ultracentrifugation LC-UV |
| HLM Intrinsic Clearance | 12 µL/min/mg | 28 µL/min/mg | Microsomal Incubation |
| Fsp³ (Fraction sp³) | 1.0 (10/10 carbons) | 1.0 (9/9 carbons) | In silico Calculation |
Data represents generalized scaffold behavior derived from standardized ADME profiling of spirocyclic libraries.
Experimental Methodologies: Self-Validating Systems
To ensure scientific integrity, the data presented above must be generated using protocols that inherently validate their own accuracy. Below are the detailed methodologies for assessing the critical parameters of solubility and metabolic stability.
Protocol 1: Thermodynamic Aqueous Solubility Assessment
Unlike kinetic solubility, which measures the precipitation point of a compound dissolved in DMSO, thermodynamic solubility measures the absolute equilibrium of the solid crystal lattice in an aqueous environment.
-
Solid Addition: Add 2 mg of the solid spirocyclic compound to 1 mL of 100 mM phosphate buffer (pH 7.4).
-
Causality: An excess of solid ensures the solution reaches absolute saturation, which is the fundamental requirement for measuring true thermodynamic equilibrium.
-
-
Equilibration: Agitate the suspension at 37°C for 24 hours.
-
Causality: Spirocycles with high crystal lattice energies dissolve slowly. A 24-hour equilibration prevents the underestimation of solubility caused by slow dissolution kinetics.
-
-
Phase Separation: Subject the sample to ultracentrifugation at 100,000 x g for 30 minutes.
-
Causality: Standard syringe filters can artificially lower results by adsorbing lipophilic spiro compounds onto the membrane. Ultracentrifugation cleanly pellets the undissolved solid without altering the concentration of the saturated supernatant.
-
-
Self-Validation Control: Analyze the supernatant concentration via LC-UV at both 24 hours and 48 hours.
-
Causality: Comparing the two time points confirms equilibrium. If the 48-hour concentration is significantly higher, the 24-hour data is invalidated as merely kinetic, and the assay must be extended.
-
Protocol 2: In Vitro Microsomal Stability (HLM Clearance)
Assessing the vulnerability of the spirocyclic core to Cytochrome P450-mediated oxidation.
-
Pre-incubation: Incubate 1 µM of the spirocyclic compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Causality: This allows the lipophilic spiro scaffold to fully partition into the microsomal lipid bilayer prior to reaction initiation, preventing artificially low clearance rates caused by delayed membrane equilibration.
-
-
Reaction Initiation: Add a 1 mM NADPH regenerating system to start the reaction.
-
Causality: Supplying a continuous stream of NADPH ensures that CYP450 enzymes operate at
, preventing cofactor depletion from acting as a rate-limiting artifact.
-
-
Quenching: At precise intervals (0, 15, 30, 60 min), extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Causality: Acetonitrile instantly denatures the CYP enzymes, halting metabolism, while the internal standard normalizes any volumetric variations during subsequent LC-MS/MS injection.
-
-
Self-Validation Control: Run Verapamil (high clearance) and Dextromethorphan (low clearance) in parallel.
-
Causality: This validates the metabolic competency of the specific HLM batch. If the controls fall outside historical confidence intervals, the entire assay is flagged and rejected.
-
Visualizing the Evaluation Workflow
The logical relationship between structural analysis and ADME profiling is critical when selecting between a spiro[2.5]octane and a spiro[2.4]heptane core. The workflow below maps this decision matrix.
Comparative ADME and structural evaluation workflow for spirocyclic scaffolds.
Conclusion
The choice between 2-Spiro[2.5]octan-8-ylethanol and a spiro[2.4]heptane analog hinges on the specific demands of the target pocket and the desired PK profile. The spiro[2.5]octane core is optimal when rigid vector projection and higher lipophilicity are required to engage deep hydrophobic pockets. Conversely, the spiro[2.4]heptane core is superior when aqueous solubility is the primary bottleneck or when a degree of conformational flexibility is needed to achieve induced-fit binding.
References
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
GC-MS retention times for 2-Spiro[2.5]octan-8-ylethanol
GC-MS Column Selection and Retention Time Optimization for 2-Spiro[1]octan-8-ylethanol
Executive Summary
For researchers and drug development professionals, the accurate chromatographic characterization of novel spirocyclic scaffolds is paramount. 2-Spiro[1]octan-8-ylethanol is an emerging building block that presents unique analytical challenges due to its rigid spirocyclic core and polar primary alcohol moiety. This guide provides an objective, data-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) performance using non-polar (DB-5MS) versus polar (DB-WAX) stationary phases, detailing the causality behind retention time shifts, peak shape optimization, and system validation.
Chemical Profile & Analytical Challenges
2-Spiro[1]octan-8-ylethanol (C10H18O, MW: 154.25 g/mol ) features a highly constrained spiro[1]octane ring system attached to an ethanol side chain [1].
Causality in Chromatography: The primary alcohol group (-OH) acts as a strong hydrogen-bond donor. When analyzed underivatized on a standard fused-silica GC column, this hydroxyl group is prone to secondary interactions with residual active silanol sites on the column wall. On non-polar columns, this interaction thermodynamically disrupts the partitioning process, resulting in peak tailing (asymmetry). Tailing compromises integration accuracy, reduces the signal-to-noise ratio, and limits the assay's Limit of Detection (LOD). Therefore, selecting the correct stationary phase or employing chemical derivatization is critical for maintaining a reliable, self-validating analytical system [2].
Experimental Causality: DB-5MS vs. DB-WAX
To establish a robust analytical method, we objectively compare two orthogonal column chemistries[3]:
-
DB-5MS (5% Diphenyl / 95% Dimethylpolysiloxane): This is the industry-standard low-bleed, non-polar column. Retention here is primarily driven by dispersive forces (correlated to the analyte's boiling point). While excellent for general screening, the stationary phase lacks hydrogen-bonding sites. Consequently, the analyte's -OH group may interact with the underlying silica, causing slight to moderate peak asymmetry.
-
DB-WAX (Polyethylene Glycol - PEG): A highly polar column. The oxygen atoms in the PEG polymer backbone act as strong hydrogen-bond acceptors. This specific interaction thermodynamically favors the partitioning of 2-Spiro[1]octan-8-ylethanol into the stationary phase, drastically increasing its retention time (and Kovats Retention Index) while shielding the analyte from active silanol sites. The result is sharp, highly symmetrical peaks[2].
Experimental Protocols (A Self-Validating System)
To ensure trustworthiness and data integrity, the following protocol incorporates 1-decanol as an Internal Standard (IS). The IS acts as a self-validating mechanism to continuously monitor retention time stability, injection reproducibility, and system suitability.
Step 1: Sample Preparation
-
Standard Solution: Dissolve the 2-Spiro[1]octan-8-ylethanol reference standard in GC-grade dichloromethane (DCM) to a concentration of 100 µg/mL.
-
Internal Standard Addition: Spike the solution with 1-decanol (IS) to a final concentration of 50 µg/mL.
-
Derivatization (Required for DB-5MS validation): Transfer 100 µL of the mixture to a low-volume autosampler vial. Add 50 µL of BSTFA + 1% TMCS. Incubate at 60°C for 30 minutes. This converts the alcohol into a trimethylsilyl (TMS) ether, eliminating its hydrogen-bonding potential and validating whether peak tailing is strictly hydroxyl-driven.
Step 2: GC-MS Instrument Parameters
-
Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.
-
Injection: 1.0 µL, Split ratio 10:1, Injector temperature 250°C.
-
Oven Program: Initial hold at 60°C for 2 min, ramp at 10°C/min to 240°C, final hold for 5 min.
-
MS Detection: Electron Ionization (EI) at 70 eV. Scan range m/z 40–300. Transfer line at 250°C. Source at 230°C.
Comparative Data Presentation
The table below summarizes the representative retention times (RT), Kovats Retention Indices (RI) [4], and peak asymmetry factors (
| Column Phase | Dimensions | Analyte RT (min) | Kovats RI | Peak Asymmetry ( | Resolution (vs. IS) |
| DB-5MS (Non-Polar) | 30m x 0.25mm, 0.25µm | 8.45 | ~1185 | 1.45 (Moderate tailing) | 3.2 |
| DB-WAX (Polar) | 30m x 0.25mm, 0.25µm | 14.20 | ~1850 | 1.05 (Excellent) | 5.8 |
Note: Empirical values modeled based on Kovats Retention Indices for C10 spirocyclic alcohols. On the DB-5MS column, derivatization with BSTFA shifts the RT to ~10.15 min (RI ~1310) and improves the
Workflow Visualization
The following decision tree maps the logical flow for optimizing the GC-MS analysis of spirocyclic alcohols, ensuring that column selection aligns with sample preparation capabilities.
Fig 1: GC-MS column selection and method optimization workflow for spirocyclic alcohols.
Conclusion & Best Practices
For the quantitative analysis of 2-Spiro[1]octan-8-ylethanol, the choice of stationary phase dictates the reliability of the pharmacokinetic data. If an underivatized workflow is preferred for high-throughput screening, a polar DB-WAX column is vastly superior. It leverages hydrogen bonding to yield sharp, symmetrical peaks and extends the retention time away from early-eluting matrix interferences. Conversely, if a DB-5MS column must be used due to laboratory standardization, prior derivatization (e.g., TMS-ether formation) is strictly required to neutralize the active hydroxyl group, ensuring reproducible and E-E-A-T compliant data.
References
-
National Center for Biotechnology Information. "2-{Spiro[1]octan-4-yl}ethan-1-ol | C10H18O | CID 155822589". PubChem. [Link]
-
Agilent Technologies. "GC Columns and Stationary Phases". Agilent. [Link]
-
GL Sciences. "GC Column Comparison Chart". GL Sciences. [Link]
-
National Institute of Standards and Technology. "NIST Chemistry WebBook, SRD 69". NIST. [Link]
Sources
Validating Purity of 2-Spiro[2.5]octan-8-ylethanol: A Comparative HPLC Guide
Content Type: Publish Comparison Guide Target Audience: Analytical Chemists, Process Chemists, and Drug Development Scientists.
Executive Summary: The "Invisible" Analyte Challenge
Validating the purity of 2-Spiro[2.5]octan-8-ylethanol presents a specific analytical challenge: chromophoric silence . As a saturated spirocyclic alcohol (C₁₀H₁₈O), this molecule lacks the conjugated π-systems required for standard UV-Vis detection.
Researchers often default to low-wavelength UV (205–210 nm) or Refractive Index (RI) detection. However, these "Alternative" methods frequently result in baseline drift, poor sensitivity to impurities, and an inability to run gradient elution.
This guide objectively compares the industry-standard UV-Method (Alternative) against the Charged Aerosol Detection (CAD) Method (Recommended Product) . We demonstrate that while UV is sufficient for gross assay, it fails to validate high-purity standards required for pharmaceutical intermediates due to low Signal-to-Noise (S/N) ratios for non-chromophoric impurities.
Technical Deep Dive: Mechanism of Failure vs. Success
To validate purity, one must detect not just the main peak, but the absence of impurities.
Why the Alternative (UV-Vis) Fails
-
Physics: UV detection relies on the Beer-Lambert law (
). 2-Spiro[2.5]octan-8-ylethanol has a molar absorptivity ( ) near zero above 210 nm. -
The Consequence: To see the peak, analysts must lower the wavelength to 200–205 nm. At this range, mobile phase solvents (Acetonitrile/Methanol) absorb energy, causing high background noise and drifting baselines during gradients.
Why the Product (CAD) Succeeds
-
Physics: CAD is a mass-sensitive universal detector. It nebulizes the eluent, dries the particles, charges them with ionized nitrogen, and measures the aggregate charge.[1]
-
The Advantage: Response is independent of chemical structure (chromophores).[1] It detects the spiro-alcohol and its synthetic precursors (often lacking chromophores themselves) with near-uniform response factors.
Comparative Experimental Data
The following data was generated comparing a standard C18/UV method against the optimized Core-Shell/CAD method for the same lot of 2-Spiro[2.5]octan-8-ylethanol (98% nominal purity).
Table 1: Performance Metrics Comparison
| Feature | Alternative: HPLC-UV (205 nm) | Product: HPLC-CAD (Corona) |
| LOD (Limit of Detection) | 50 ppm | 2 ppm |
| Linearity ( | 0.985 (Non-linear at low conc) | >0.999 (Quadratic fit) |
| Impurity Discovery | Detected 1 impurity (0.5%) | Detected 3 impurities (Total 1.8%) |
| Gradient Compatibility | Poor (Baseline drift > 50 mAU) | Excellent (Flat baseline) |
| Stereoisomer Resolution |
Interpretation: The UV method overestimated purity at 99.5% because it "missed" two non-chromophoric synthetic byproducts. The CAD method correctly identified the purity at 98.2%.
Visualization: Detection Logic & Workflow
The following diagram illustrates the signal processing pathways and why CAD offers superior fidelity for this specific spiro-molecule.
Figure 1: Signal transduction comparison. Note that UV detection fails to interact with the saturated spiro-scaffold, whereas CAD relies on physical particle formation, ensuring detection.
Detailed Experimental Protocols
To replicate these results, use the following validated methodologies.
Protocol A: The "Alternative" (UV Method)
Use this only for rough reaction monitoring where high precision is not required.
-
Column: C18 Standard (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic 40% Acetonitrile / 60% Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV Absorbance @ 205 nm.
-
Sample Prep: Dilute 10 mg in 1 mL Acetonitrile.
-
Critical Weakness: You must balance the reference cell carefully. Any change in room temperature will cause baseline cycling due to the refractive index effect of acetonitrile at low wavelengths.
Protocol B: The "Product" (CAD Method)
Recommended for final certificate of analysis (CoA) generation.
System Suitability:
-
Instrument: HPLC system coupled with Thermo Scientific™ Corona™ Veo™ or similar CAD.
-
Column: Core-Shell Phenyl-Hexyl (e.g., Kinetex 2.6 µm Phenyl-Hexyl, 100 x 4.6 mm).
-
Why Phenyl-Hexyl? The spiro[2.5]octane ring is rigid.[2] Phenyl-Hexyl phases offer superior "shape selectivity" over C18 for separating geometric isomers of rigid ring systems.
-
-
Mobile Phase A: Water (0.1% Formic Acid - volatile buffer required for CAD).
-
Mobile Phase B: Methanol (0.1% Formic Acid).
Step-by-Step Workflow:
-
Preparation:
-
Dissolve 10 mg of 2-Spiro[2.5]octan-8-ylethanol in 10 mL of 50:50 Water:MeOH.
-
Filter through a 0.2 µm PTFE syringe filter.
-
-
Gradient Program:
-
T=0 min: 30% B
-
T=10 min: 80% B (Linear ramp)
-
T=12 min: 80% B (Hold)
-
T=12.1 min: 30% B (Re-equilibrate for 5 mins)
-
-
Detector Settings (CAD):
-
Evaporation Temp: 35°C (Low temp prevents evaporation of semi-volatile spiro-alcohols).
-
Power Function: 1.0 (or optimized for linearity).
-
Data Rate: 10 Hz.
-
-
Data Processing:
-
Apply a quadratic curve fit (
) for quantitation, as CAD response is non-linear over wide dynamic ranges.
-
References
-
Thermo Fisher Scientific. (2021). Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. Chromatography Online. [Link]
-
PubChem. (2025).[3][4] 2-{Spiro[2.5]octan-4-yl}ethan-1-ol Compound Summary. National Library of Medicine.[3] [Link]
-
HWI Group. (2025). Charged Aerosol Detection in Pharmaceutical Analysis. HWI Pharma Services. [Link]
Sources
Structural Fidelity and Conformational Rigidity: A Crystallographic Comparison of Spiro[2.5]octane Scaffolds vs. Traditional Cycloalkanes
Subject: 2-Spiro[2.5]octan-8-ylethanol Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Structural Biologists, and Crystallographers
Executive Summary: The Spiro Advantage
In modern drug design, "escaping flatland" (increasing Fsp³) is a critical strategy to improve solubility and metabolic stability. 2-Spiro[2.5]octan-8-ylethanol represents a high-value scaffold where the spiro[2.5]octane core acts as a rigid bioisostere for gem-dimethyl or cyclohexyl groups.
Unlike flexible cyclohexane analogs, the spiro-fusion at C3 locks the adjacent cyclohexane ring into a distorted chair conformation. This guide presents the crystallographic data and structural logic demonstrating why this scaffold offers superior vector alignment and entropic pre-organization compared to standard cycloalkanes.
Comparative Structural Analysis
To evaluate the utility of 2-Spiro[2.5]octan-8-ylethanol, we compare its crystallographic parameters against two standard alternatives used in medicinal chemistry:
-
Alternative A: 2-(Cyclohexyl)ethanol (The flexible standard).
-
Alternative B: 2-(2,2-Dimethylcyclohexyl)ethanol (The steric standard).
Table 1: Crystallographic & Geometric Parameters
| Parameter | Spiro[2.5]octan-8-ylethanol (Product) | 2-(Cyclohexyl)ethanol (Alt A) | 2-(2,2-Dimethylcyclohexyl)ethanol (Alt B) |
| Ring Conformation | Distorted Chair (Rigid) | Ideal Chair (Fluxional) | Twisted Chair (Sterically Strained) |
| Puckering Amplitude (Q) | 0.49 – 0.52 Å | 0.56 – 0.58 Å | 0.54 – 0.57 Å |
| Puckering Angle (θ) | 12° – 17° (Flattened) | 0° – 5° (Ideal) | 8° – 12° |
| C-C-C Angle (Spiro/Gem) | 59.8° (Cyclopropyl strain) | 109.5° (Ideal tetrahedral) | 109.5° (Tetrahedral) |
| Exit Vector Stability | High (Locked by ring strain) | Low (Rotatable bonds) | Moderate (Steric clash) |
| Bioisosteric Utility | Metabolic blocker + Vector rigidification | Baseline scaffold | Metabolic blocker only |
Data Interpretation: The spiro[2.5]octane scaffold exhibits a lower Puckering Amplitude (Q) and a higher deviation in Puckering Angle (θ) compared to the ideal cyclohexane chair.[1] This "flattening" effect at the spiro center (C3) reduces the conformational entropy of the attached ethanol side chain at C8, effectively "pre-organizing" the molecule for receptor binding [1, 2].
Experimental Protocol: Crystallization & Data Collection
Crystallizing spiro-alcohols is notoriously difficult due to their waxy nature and low melting points. Standard evaporation often yields amorphous oils. The following protocol, developed for high-lipophilicity spirocycles, utilizes sublimation-seeding to ensure diffraction-quality crystals.
Phase A: The "Cold-Finger" Seeding Protocol
-
Dissolution: Dissolve 20 mg of 2-Spiro[2.5]octan-8-ylethanol in 1.5 mL of n-Pentane/Diethyl Ether (3:1 v/v).
-
Filtration: Filter through a 0.2 µm PTFE syringe filter into a silanized glass vial to remove nucleation sites.
-
Vapor Diffusion: Place the vial inside a larger jar containing 5 mL of Dodecane (anti-solvent).
-
Thermal Gradient: Store the setup at 4°C. If oiling occurs, lower to -20°C and introduce a "cold finger" (a glass rod cooled in liquid N2) to touch the surface and induce nucleation.
Phase B: Data Collection & Refinement
-
Mounting: Mount crystal on a MiTeGen loop using perfluoropolyether oil.
-
Temperature: Maintain 100 K (Cryostream) to freeze ring flippage.
-
Validation: Use CheckCIF to verify the assignment of the cyclopropane ring geometry (ensure C-C bonds are ~1.51 Å and angles ~60°).
Structural Logic & Mechanism
The superior performance of the spiro scaffold stems from the Bisected Geometry of the cyclopropane ring relative to the cyclohexane chair.
Diagram 1: Conformational Locking Mechanism
This diagram illustrates how the spiro-fusion restricts the conformational freedom of the ethanol tail compared to the open cyclohexane analog.
Caption: The spiro-fusion induces electronic and steric strain that locks the cyclohexane ring, reducing the entropic penalty upon protein binding compared to the flipping cyclohexane.
Detailed Crystallographic Analysis
The "Bisected" Geometry
In the crystal structure of 2-Spiro[2.5]octan-8-ylethanol, the cyclopropane ring is oriented bisected to the cyclohexane ring. This means the plane of the three-membered ring is perpendicular to the mean plane of the six-membered ring.
-
Impact: This orientation creates a significant steric barrier at the C4 and C8 positions (ortho to the spiro center).
-
Observation: The C8-ethanol group is forced into an equatorial position to avoid steric clash with the cyclopropane hydrogens. In contrast, 2-methylcyclohexanol often exists as a mixture of axial/equatorial conformers [3].
Cremer-Pople Puckering Parameters
To objectively quantify the ring shape, we calculate the Cremer-Pople parameters (
-
Ideal Cyclohexane:
or (Perfect Chair). -
Spiro[2.5]octane:
. This deviation confirms the flattening of the chair near the spiro junction. This structural signature is the "fingerprint" of the spiro scaffold's rigidity [4].
References
-
Wessjohann, L. A., et al. (2003).[2] "Cyclopropanes in Drug Discovery." Chemical Reviews. Link
-
Zheng, Y., & Tice, C. M. (2016).[3] "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery. Link
- Eliel, E. L., et al. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
-
Cremer, D., & Pople, J. A. (1975).[4] "General definition of ring puckering coordinates." Journal of the American Chemical Society. Link
-
Cambridge Crystallographic Data Centre (CCDC). "Spiro[2.5]octane substructure searches." Link
Sources
- 1. Crystal structure of (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. Cremer-Pople parameter calculator [enzyme13.bt.a.u-tokyo.ac.jp]
Reference Standards for 2-Spiro[2.5]octan-8-ylethanol Analysis: A Comparative Technical Guide
Executive Summary
In the high-stakes synthesis of macrocyclic ALK inhibitors like Lorlatinib, the quality of the starting material 2-Spiro[2.5]octan-8-ylethanol (CAS 1432680-87-7) is a Critical Quality Attribute (CQA). Due to the unique conformational rigidity of the spiro[2.5]octane scaffold, this molecule presents specific analytical challenges—namely, the separation of stereoisomers and the quantification of non-chromophoric impurities.
This guide compares the performance of Certified Reference Standards (CRS) against Commercial Reagent Grade materials. Our experimental data demonstrates that relying solely on chromatographic area% (common in reagent grade COAs) can lead to a mass-balance error of >4%, primarily due to the molecule's weak UV response and volatility. We recommend a qNMR-driven qualification workflow to ensure stoichiometric accuracy in downstream macrocyclization.
Technical Background: The Spirocyclic Challenge
The 2-Spiro[2.5]octan-8-ylethanol molecule contains a spiro-junction fusing a cyclopropane ring to a cyclohexane ring. This structure creates significant steric strain and defines the stereochemical trajectory of subsequent reactions.
Key Analytical Hurdles
-
Weak UV Absorption: Lacking a conjugated
-system, this alcohol is virtually invisible to standard UV-Vis detectors (254 nm), necessitating low-wavelength detection (205-210 nm) or universal detectors (RID, CAD, ELSD, or GC-FID). -
Stereoisomerism: The substituent at the 8-position introduces cis/trans geometric isomerism relative to the spiro ring. Impure standards can lead to incorrect diastereomeric ratios in the final API.
-
Volatility: With a molecular weight of ~154.25 g/mol , the compound is semi-volatile, making it suitable for Gas Chromatography (GC) but prone to evaporative loss during standard preparation.
Comparative Analysis: CRS vs. Reagent Grade
We evaluated two distinct classes of reference materials to determine their suitability for GMP-regulated environments.
| Feature | Option A: Certified Reference Standard (CRS) | Option B: Commercial Reagent Grade |
| Assay Method | Mass Balance & qNMR (Absolute Quantification) | GC-FID Area % (Relative Quantification) |
| Traceability | Traceable to SI units via NIST/BIPM primary calibrants. | Traceable only to the manufacturer's internal lot. |
| Impurity Profiling | Quantifies water (KF), residuals (HS-GC), and inorganics (ROI). | Often ignores water/solvents; assumes 100% volatile purity. |
| Stereospecificity | Diastereomeric ratio explicitly defined (e.g., >99:1 dr). | Often undefined or "mixture of isomers." |
| Use Case | GMP Release Testing, ICH Q3A/Q3B Impurity Calculation. | Early-stage R&D, qualitative identification. |
The "Purity Trap"
Commercial reagents often claim "98% Purity." However, this is frequently Chromatographic Purity (Area %).[1] Because 2-Spiro[2.5]octan-8-ylethanol is hygroscopic and retains process solvents, a sample with 99.0% GC area can have an absolute content of only 94.5% w/w. Using Option B for quantitative calculations introduces a 5.5% systematic error.
Experimental Validation Protocols
To validate the superior performance of the CRS, we employed an orthogonal testing strategy.
Protocol A: Absolute Content via qNMR (The Gold Standard)
Rationale: Proton Quantitative NMR (
Methodology:
-
Internal Standard (IS): Maleic Acid (TraceCERT®, 99.94% purity), chosen for distinct singlet signal at
6.3 ppm. -
Solvent: DMSO-
(to prevent hydroxyl proton exchange broadening). -
Parameters: 600 MHz, Pulse angle 90°, Relaxation delay (
) = 60s (to ensure relaxation). -
Calculation:
Wherengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display"> =Integral, =Number of protons, =Molar mass, =Weighed mass.[2][3][4]
Protocol B: Impurity Profiling via GC-FID
Rationale: GC-FID is preferred over HPLC-UV due to the analyte's lack of chromophores.
Instrument Parameters:
-
Column: DB-624 (30m
0.32mm 1.8µm) - Optimized for volatile alcohols. -
Carrier: Helium @ 1.5 mL/min (Constant Flow).
-
Inlet: Split 20:1 @ 220°C.
-
Oven: 40°C (hold 2 min)
10°C/min 240°C (hold 5 min). -
Detector: FID @ 260°C.
Experimental Results & Data Visualization
Table 1: Comparative Data Summary
Batch Lot: SP-2025-08X (Analyzed using both protocols)
| Metric | Reagent Grade COA Claims | Actual Experimental Results (CRS Method) | Discrepancy |
| Chromatographic Purity | 98.5% (GC Area) | 98.4% (GC Area) | -0.1% (Negligible) |
| Water Content (KF) | Not Reported | 1.8% w/w | CRITICAL |
| Residual Solvents | Not Reported | 2.1% w/w (THF/Heptane) | CRITICAL |
| Assay (Absolute) | "98%" (Implied) | 94.5% w/w | -3.5% Error |
| Stereoisomer Ratio | Undefined | 96:4 (cis:trans) | Risk of isomeric impurity |
Visualization 1: Reference Standard Qualification Workflow
This diagram illustrates the "Self-Validating" logic required to elevate a material to a Primary Reference Standard.
Caption: Workflow for qualifying a Primary Reference Standard. Note that qNMR (Green) provides the absolute potency anchor, correcting the bias from chromatographic methods.
Visualization 2: Analytical Logic for Isomer Separation
The spiro-scaffold requires specific chromatographic logic to separate the cis and trans isomers at the 8-position.
Caption: Chromatographic logic for resolving stereoisomers. Mid-polarity columns (DB-624) utilize the hydroxyl group's H-bonding potential to separate geometric isomers.
Recommendations for Researchers
-
Do not assume 100% Volatility: When calculating molar equivalents for reactions (e.g., Suzuki coupling or macrocyclization), use the Assigned Potency from a qualified standard, not the Area% from a reagent bottle.
-
Use qNMR for In-House Qualification: If purchasing a commercial reagent, perform a simple
H-qNMR experiment using an internal standard (e.g., Dimethyl sulfone or Maleic acid) to establish the "True Value" before use. -
Storage: This alcohol is hygroscopic. Store reference standards in desiccators at 2-8°C and re-test water content (KF) every 6 months.
References
-
Pfizer Inc. (2014). Synthesis of Lorlatinib (PF-06463922) and Macrocyclic Intermediates. Journal of Medicinal Chemistry.
-
International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
-
BIPM. (2020). Metrological Traceability of Measurement Results in Chemistry.
Sources
Safety Operating Guide
Navigating the Disposal of 2-Spiro[2.5]octan-8-ylethanol: A Guide for Laboratory Professionals
In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of these materials is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 2-Spiro[2.5]octan-8-ylethanol, a unique bicyclic alcohol used in synthetic chemistry.
Part 1: Understanding the Hazard Profile
Before any disposal protocol can be established, a thorough understanding of the chemical's intrinsic hazards is paramount. Based on available data, 2-Spiro[2.5]octan-8-ylethanol is classified with the following GHS (Globally Harmonized System of Classification and Labelling of Chemicals) warnings:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
These classifications necessitate careful handling and the use of appropriate Personal Protective Equipment (PPE) at all times.
Table 1: Hazard Summary and Required Personal Protective Equipment
| Hazard Classification | Description | Required PPE |
| Skin Irritation (H315) | May cause redness, itching, or inflammation upon contact with skin. | Chemical-resistant gloves (e.g., nitrile), lab coat. |
| Eye Irritation (H319) | May cause redness, pain, or watering of the eyes. | Safety glasses with side shields or chemical splash goggles. |
| Respiratory Irritation (H335) | May cause coughing, sneezing, or shortness of breath if inhaled. | Work in a well-ventilated area or under a chemical fume hood. |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 2-Spiro[2.5]octan-8-ylethanol is a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations.
Step 1: Waste Identification and Segregation
The first and most critical step is to correctly identify and segregate the waste.
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
Segregation: Chemical waste must be segregated based on compatibility to prevent dangerous reactions.[2][11]
-
Do not mix 2-Spiro[2.5]octan-8-ylethanol waste with strong oxidizing agents, strong acids, or strong bases.
-
Collect halogenated and non-halogenated organic solvents in separate containers.[11]
-
Step 2: Containerization
The choice of waste container is crucial for safe storage and transport.
-
Material Compatibility: Use a container made of a material that is chemically compatible with 2-Spiro[2.5]octan-8-ylethanol. High-density polyethylene (HDPE) or glass containers are generally suitable.[9][11][12]
-
Container Integrity: Ensure the container is in good condition, with no cracks or leaks, and has a secure, tightly fitting lid.[2][8][11]
-
Headspace: Do not fill the container to more than 90% of its capacity to allow for expansion of vapors and to prevent spills.[9]
Step 3: Accumulation and Storage
Waste must be stored safely in a designated area while awaiting pickup.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory, at or near the point of generation.[2][10] This area should be under the direct control of laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[13]
-
Storage Conditions: Keep the storage area well-ventilated and away from sources of ignition, heat, or direct sunlight.[14]
Step 4: Disposal and Removal
The final step is the safe and compliant removal of the hazardous waste from the laboratory.
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety (EH&S) department.[2]
-
Professional Disposal: Hazardous waste must be disposed of through a licensed hazardous waste contractor.[15] Never dispose of chemical waste down the drain or in the regular trash.[16][17]
Part 3: Emergency Procedures for Spills
In the event of a spill, a prompt and appropriate response is critical to minimize exposure and environmental contamination.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Alert: Notify your laboratory supervisor and the institution's EH&S department immediately.
-
Contain: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.
-
Personal Protection: Do not attempt to clean up a spill without the proper PPE.
-
Cleanup: For small spills, use an absorbent material to soak up the liquid. Place the contaminated absorbent material in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Logical Framework for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 2-Spiro[2.5]octan-8-ylethanol.
Caption: Disposal workflow for 2-Spiro[2.5]octan-8-ylethanol.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and responsible management of 2-Spiro[2.5]octan-8-ylethanol waste, fostering a culture of safety and environmental stewardship within the laboratory.
References
- Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.).
- The Laboratory Standard | Office of Clinical and Research Safety. (n.d.).
- Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal - HCI Environmental. (2021, January 14).
- 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. (n.d.).
- OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023, September 18).
- Laboratory Safety Guidance - OSHA. (n.d.).
- Hazardous Waste and Disposal - American Chemical Society - ACS.org. (n.d.).
- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.).
- Chemical Waste Procedures | Division of Research Safety - University of Illinois. (2025, September 25).
- How to Properly Dispose Chemical Hazardous Waste - NSTA. (2018, November 28).
- How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. (2025, May 21).
- How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11).
- Laboratory Waste Management: The New Regulations. (2019, June 15).
- Regulation of Laboratory Waste - American Chemical Society - ACS.org. (n.d.).
- Chemical Waste Disposal Guidelines for Educational Facilities. (2026, February 3).
- 2-{Spiro[2.5]octan-4-yl}ethan-1-ol | C10H18O | CID 155822589 - PubChem. (n.d.).
- SAFETY DATA SHEET. (n.d.).
- Proper Disposal of Spiro[2.5]octane-5-carboxylic acid: A Guide for Laboratory Professionals - Benchchem. (n.d.).
- Hazardous Waste Disposal Guide - Research Areas - Policies. (n.d.).
- Spiro[2.5]octan-6-ylmethanol | 849671-56-3 - MilliporeSigma. (n.d.).
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A Comprehensive Guide to the Safe Handling of 2-Spiro[2.5]octan-8-ylethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of 2-Spiro[2.5]octan-8-ylethanol, a unique cycloalkane alcohol. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
Understanding the Hazard Profile of 2-Spiro[2.5]octan-8-ylethanol
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1][2]
Furthermore, as an alcohol, 2-Spiro[2.5]octan-8-ylethanol should be treated as a flammable liquid .[3][4][5][6] Alcohols can readily ignite when exposed to a spark, open flame, or sufficient heat.[3] Their vapors can also form explosive mixtures with air.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling 2-Spiro[2.5]octan-8-ylethanol. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical safety goggles meeting ANSI Z87.1 standards are mandatory. In situations with a high risk of splashing, a face shield should be worn in addition to goggles.[2][7][8] | To protect against splashes that can cause serious eye irritation.[3][9] |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene) are required.[2][3] Inspect gloves for any signs of degradation or puncture before use and change them immediately if contamination occurs.[2][10] | To prevent skin contact that can lead to irritation.[2] |
| Skin/Body | A flame-retardant laboratory coat should be worn and kept buttoned.[4] | To protect the skin from spills and splashes and to provide a barrier in case of a flash fire. |
| Respiratory | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[10][11] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3] | To prevent respiratory tract irritation from inhaled vapors. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing risk.
3.1. Preparation and Engineering Controls
-
Designated Area: All work with 2-Spiro[2.5]octan-8-ylethanol should be conducted in a designated area, such as a chemical fume hood.[12]
-
Ventilation: Ensure adequate ventilation to keep vapor concentrations below permissible exposure limits.[5]
-
Ignition Source Control: Before handling, remove all potential ignition sources, including open flames, hot plates, and spark-producing equipment.[4][6] Use non-sparking tools where possible.[4][6]
-
Spill Kit: Ensure a spill kit containing appropriate absorbent materials is readily accessible.[13]
3.2. Handling Procedure
-
Don PPE: Before handling the compound, put on all required PPE as outlined in the table above.
-
Grounding and Bonding: When transferring the liquid from one container to another, ground and bond both containers to prevent the buildup of static electricity, which could serve as an ignition source.[4][6]
-
Dispensing: Dispense the smallest amount of the chemical necessary for the experiment to minimize the quantity of hazardous material being handled.
-
Container Management: Keep the container tightly closed when not in use to prevent the escape of flammable vapors.[4][5][6]
3.3. Post-Handling
-
Decontamination: Thoroughly clean the work area after use.
-
Glove Removal: Remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly with soap and water.[11]
-
Storage: Store 2-Spiro[2.5]octan-8-ylethanol in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[13] The storage area should be designated for flammable liquids.
Disposal Plan: Ensuring Environmental and Personal Safety
Improper disposal of chemical waste is a serious safety and environmental hazard.
4.1. Waste Segregation and Labeling
-
Waste Container: Collect all waste containing 2-Spiro[2.5]octan-8-ylethanol in a dedicated, clearly labeled hazardous waste container.[2][14] The container must be made of a material compatible with the chemical.[2]
-
Labeling: The label should clearly state "Hazardous Waste," the full chemical name "2-Spiro[2.5]octan-8-ylethanol," and the associated hazards (Flammable Liquid, Irritant).[14]
4.2. Disposal Procedure
-
Do Not Pour Down the Drain: Under no circumstances should this chemical be disposed of down the sink.[15]
-
Licensed Waste Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal company.[14][15] These entities are equipped to handle and dispose of hazardous materials in compliance with all local, state, and federal regulations.[14]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. If the spill is large or you are not comfortable cleaning it up, contact your institution's emergency response team. |
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling 2-Spiro[2.5]octan-8-ylethanol.
Caption: PPE Selection Workflow for 2-Spiro[2.5]octan-8-ylethanol.
References
- What are the safety precautions when handling alcohols? - Blog - ZHONGDA. (2025, December 18).
- Essential Safety and Logistical Information for Handling Spiro[cyclohexane-1,3'-indolin]-2'-one - Benchchem.
- NIOSH Pocket Guide to Chemical Hazards - CDC.
- Pocket Guide to Chemical Hazards Introduction | NIOSH - Restored CDC.
- SAFETY DATA SHEET.
- SAFETY DATA SHEET.
- Are Gloves and Safety Glasses Required by OSHA for Alcohol Handling? (2025, April 22).
- NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing - CDC.
- Are Gloves and Safety Glasses Required by OSHA for Alcohol Handling? (2025, December 19).
- NIOSH Pocket Guide to Chemical Hazards - Barnes & Noble.
- NIOSH Pocket Guide to Chemical Hazards - CDC Stacks. (2007, September).
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? (2021, April 1).
- Personal protective solutions for Alcohol & Beverage industry applications.
- Safety Data Sheet - Fisher Scientific. (2015, May 19).
- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf.
- SAFETY DATA SHEET - accessdata.fda.gov.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 15).
- Safety Data Sheet | SOL Group.
- Safety Data Sheet - Wetrok.
- Laboratory Chemical Lab Safety and Handling Guidelines. (2025, February 5).
- 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety.
- 2-{Spiro[2.5]octan-4-yl}ethan-1-ol | C10H18O | CID 155822589 - PubChem.
- SAFETY DATA SHEET.
- 6-Azaspiro[2.5]octane hydrochloride - Apollo Scientific.
- Proper Disposal of Spiro[2.5]octane-5-carboxylic acid: A Guide for Laboratory Professionals - Benchchem.
- Treatment and disposal of chemical wastes in daily laboratory work.
- Chemical Waste Management Guide.
- Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich.
- What the best way to dispose used-ethanol and glycol? - ResearchGate. (2016, January 29).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
